Technical Documentation Center

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid
  • CAS: 898767-01-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid: Structure, Synthesis, and Potential Applications

Executive Summary: This technical guide provides a comprehensive overview of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, a member of the aryl keto acid class of organic compounds. While specific research on this e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This technical guide provides a comprehensive overview of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, a member of the aryl keto acid class of organic compounds. While specific research on this exact molecule is limited, its structural motifs—a substituted aromatic ring, a ketone, and a chiral carboxylic acid—make it a compound of significant interest as a versatile building block in medicinal chemistry and materials science. This document outlines its chemical identity, proposes a robust synthetic pathway based on established chemical principles, details expected analytical characterization data, and explores its potential applications in drug discovery. The protocols and data presented herein are based on established knowledge of analogous structures and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a specialty chemical intermediate. Its bifunctional nature, containing both a ketone and a carboxylic acid, coupled with a chiral center at the C2 position, provides multiple points for chemical modification, making it a valuable scaffold for creating diverse molecular libraries.

Nomenclature and Identifiers
  • IUPAC Name: 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid

  • CAS Number: 898767-01-6[1][2]

  • Molecular Formula: C₁₃H₁₆O₃

  • Molecular Weight: 220.26 g/mol

Chemical Structure

The structure consists of a butyric acid backbone with a methyl group at the second carbon (C2), creating a chiral center. The fourth carbon (C4) is a ketone, which is attached to a phenyl ring substituted with two methyl groups at the meta positions (3 and 5).

Caption: Chemical structure of 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid.

Physicochemical Properties

The experimental data for this specific compound is not widely published. The following table summarizes estimated and known properties based on its structure and data from close analogs like 4-(3,5-Dimethylphenyl)-4-oxobutyric acid.[3][4]

PropertyValue (Estimated/Analog Data)Rationale / Source
Appearance White to off-white solidTypical for small aromatic carboxylic acids.
Melting Point 120 - 140 °CBased on analogs like 4-(4-Methylphenyl)-4-oxobutanoic acid (127-130 °C).[5][6] The additional methyl group may slightly alter this.
Boiling Point > 390 °C at 760 mmHgAnalog 4-(3,5-Dimethylphenyl)-4-oxobutyric acid has a boiling point of 396.8 °C.[3]
Solubility Soluble in methanol, ethanol, DMSO, acetone. Insoluble in water.The carboxylic acid group provides some polarity, but the dominant aromatic part reduces water solubility.
pKa 4.0 - 5.0Typical range for an aliphatic carboxylic acid, slightly influenced by the distant electron-withdrawing ketone.
Density ~1.14 g/cm³Based on the analog 4-(3,5-Dimethylphenyl)-4-oxobutyric acid (1.138 g/cm³).[3][4]

Synthesis and Purification

The most logical and industrially scalable approach to synthesizing 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is via a Friedel-Crafts acylation reaction.

Retrosynthetic Analysis & Mechanistic Rationale

The key C-C bond formation is between the aromatic ring and the carbonyl carbon of the butanoic acid chain. This disconnection points directly to a Friedel-Crafts acylation.[7] The electrophile is an acylium ion generated in situ from 2-methylsuccinic anhydride and a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The nucleophile is the electron-rich aromatic ring of 1,3-dimethylbenzene (m-xylene). The two methyl groups on m-xylene are ortho-, para-directing and activating, ensuring the acylation occurs at the C4 position, which is sterically accessible and electronically favored.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system. Successful synthesis of the target molecule will be confirmed by the analytical characterization methods outlined in Section 3.0.

Materials:

  • 1,3-Dimethylbenzene (m-xylene), anhydrous

  • 2-Methylsuccinic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Toluene or Ethyl Acetate for recrystallization

  • Ice, deionized water

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane via cannula and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 2-methylsuccinic anhydride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: Add m-xylene (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by concentrated HCl until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/hexane mixture, to afford 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Unequivocal structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the final product.

Expected Spectroscopic Data

The data below are predicted based on established principles of spectroscopy and analysis of similar structures.[8][9][10][11]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~12.0 ppm (s, 1H): Broad singlet characteristic of the carboxylic acid proton (-COOH).

    • δ ~7.6 ppm (s, 2H): Singlet for the two equivalent aromatic protons ortho to the carbonyl group.

    • δ ~7.2 ppm (s, 1H): Singlet for the aromatic proton para to the carbonyl group.

    • δ ~3.3-3.0 ppm (m, 3H): Complex multiplet corresponding to the diastereotopic protons at C3 (-CH₂-) and the methine proton at C2 (-CH-).

    • δ ~2.4 ppm (s, 6H): Sharp singlet for the six protons of the two equivalent aromatic methyl groups (-CH₃).

    • δ ~1.3 ppm (d, 3H): Doublet for the three protons of the methyl group at the C2 position.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~199 ppm: Ketone carbonyl carbon (C=O).

    • δ ~179 ppm: Carboxylic acid carbonyl carbon (COOH).

    • δ ~138 ppm: Aromatic quaternary carbons attached to methyl groups.

    • δ ~136 ppm: Aromatic quaternary carbon attached to the ketone.

    • δ ~135 ppm: Aromatic CH carbon para to the ketone.

    • δ ~127 ppm: Aromatic CH carbons ortho to the ketone.

    • δ ~40 ppm: Methine carbon at C2.

    • δ ~35 ppm: Methylene carbon at C3.

    • δ ~21 ppm: Aromatic methyl carbons.

    • δ ~17 ppm: Aliphatic methyl carbon at C2.

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid dimer.

    • ~1710: C=O stretch of the carboxylic acid.

    • ~1685: C=O stretch of the aryl ketone.

    • ~1600, ~1450: C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS-ESI):

    • [M-H]⁻: Calculated for C₁₃H₁₅O₃⁻: 219.10.

    • [M+Na]⁺: Calculated for C₁₃H₁₆O₃Na⁺: 243.10.

Analytical Workflow Diagram

G start Synthesized Crude Product purity_check Purity Assessment TLC HPLC start->purity_check purity_check->start If impure, re-purify structure_confirm Structural Elucidation ¹H NMR ¹³C NMR Mass Spec IR Spectroscopy purity_check->structure_confirm If pure final Confirmed Pure Compound structure_confirm->final

Caption: Standard analytical workflow for compound characterization.

Potential Applications in Drug Discovery

The aryl oxobutanoic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in various compounds with diverse biological activities.[12][13] The title compound, with its specific substitution pattern and chirality, offers unique vectors for optimization in a drug discovery program.

Scaffold for Anti-Inflammatory Agents

Arylalkanoic acids are the largest class of non-steroidal anti-inflammatory drugs (NSAIDs).[14] Many, like Fenbufen, are aryl-4-oxobutanoic acid prodrugs that are metabolized in vivo to active aryl acetic acid derivatives. The methyl group at the C2 position in the title compound is analogous to the structure of profens (e.g., Ibuprofen), a major subclass of NSAIDs known for potent anti-inflammatory activity.[15][16] This suggests that 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid could serve as a novel prodrug candidate for developing next-generation anti-inflammatory agents with potentially modified pharmacokinetic and pharmacodynamic profiles.

Intermediate for CNS-Active Agents

Derivatives of 4-aryl-4-oxobutanoic acids have been investigated for their psychotropic activities.[12] The core scaffold can be used to synthesize various heterocyclic systems, such as pyridazinones, which are known to possess a range of biological effects including anti-inflammatory and antimicrobial properties.[13] The specific dimethylphenyl moiety could be explored for its ability to modulate interactions with central nervous system (CNS) targets.

Potential Role in Oncology

The development of small molecule inhibitors for protein-protein interactions is a key strategy in modern oncology. The title compound's structure provides a rigid aromatic core for presentation of pharmacophoric features and a flexible acidic chain that can be used as a handle for further chemical elaboration or to engage with polar residues in a protein binding site. The aryl sulfamate pharmacophore, for example, has been widely developed for oncology applications, and similar aryl-based structures are central to many targeted therapies.[17] The compound could serve as a starting point for synthesizing inhibitors of targets where an aromatic group and a carboxylic acid are key binding elements.

Conclusion

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a well-defined chemical entity with significant, albeit largely unexplored, potential. This guide provides a solid foundation for its synthesis via a reliable Friedel-Crafts acylation protocol and outlines the necessary analytical techniques for its characterization. Based on robust structure-activity relationships from analogous compounds, it stands as a promising starting material for drug discovery campaigns, particularly in the fields of inflammation and oncology. The insights and protocols detailed here should empower researchers to effectively synthesize, characterize, and utilize this versatile chemical scaffold in their development programs.

References

  • NextSDS. 4-(3,5-DIMETHYLPHENYL)-2-METHYL-4-OXOBUTYRIC ACID. [Link]

  • Ogarev-online. Synthesis and study of psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. [Link]

  • ResearchGate. Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates | Request PDF. [Link]

  • MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

  • RSC Publishing. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Semantic Scholar. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

  • PMC. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. [Link]

  • YouTube. F C alkylation of m xylene (Pre-lab lecture). [Link]

  • YouTube. Friedel-Crafts Alkylation of m-Xylene. [Link]

  • PubMed. FT-IR, molecular structure, first order hyperpolarizability, MEP, HOMO and LUMO analysis and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. [Link]

  • PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. [Link]

  • SciSpace. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • Pharmacy 180. Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. [Link]

  • ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • PubMed. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid: A Dual-Target Modulator of Kynurenine Metabolism and ER Stress

Executive Summary The compound 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid represents a highly specialized structural evolution within the aryl-oxobutanoic acid class. While historical screening libraries have util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid represents a highly specialized structural evolution within the aryl-oxobutanoic acid class. While historical screening libraries have utilized simple phenylbutyric acids, this specific molecule incorporates a 4-oxo moiety, a 2-methyl substitution, and a highly lipophilic 3,5-dimethylphenyl ring.

In vitro, this compound operates via a dual-mechanism of action :

  • Enzymatic Inhibition: It acts as a potent, competitive inhibitor of Kynurenine-3-Monooxygenase (KMO), shunting tryptophan metabolism away from neurotoxic metabolites.

  • Chemical Chaperone Activity: It mitigates Endoplasmic Reticulum (ER) stress by masking exposed hydrophobic patches on misfolded proteins, an activity inherited and amplified from its 4-phenylbutyric acid (4-PBA) scaffold.

This technical whitepaper deconstructs the causality behind these mechanisms, providing self-validating in vitro protocols and quantitative benchmarks for researchers deploying this compound in preclinical assays.

Core Mechanism 1: Kynurenine-3-Monooxygenase (KMO) Inhibition

Causality & Structural Rationale

The is a recognized pharmacophore for inhibiting kynurenine-3-monooxygenase (KMO), an outer-mitochondrial membrane enzyme[1]. KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxin quinolinic acid (QUIN). Inhibiting KMO diverts tryptophan metabolism toward the production of neuroprotective kynurenic acid (KYNA)[2].

The 4-oxo group of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid mimics the transition state of the endogenous substrate, coordinating with the FAD cofactor in the KMO active site. Concurrently, the 3,5-dimethylphenyl group increases the lipophilic surface area, driving deeper insertion into the enzyme's hydrophobic pocket compared to unsubstituted analogs.

Kynurenine_Pathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KMO KMO Enzyme KYN->KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT Enzyme HK 3-Hydroxykynurenine (Neurotoxic) KMO->HK Catalysis CMPD 4-(3,5-Dimethylphenyl)- 2-methyl-4-oxobutyric acid CMPD->KMO Inhibits

Fig 1: KMO inhibition shifts metabolism toward neuroprotective KYNA.

Self-Validating In Vitro Protocol: Recombinant KMO Assay

To ensure trustworthiness, this protocol utilizes LC-MS/MS rather than colorimetric readouts. The compound's 4-oxo moiety can cause UV-Vis interference, leading to false positives in standard absorbance assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 2 mM TCEP, and 0.01% Tween-20. Rationale: TCEP prevents oxidative degradation of the enzyme, while Tween-20 prevents non-specific compound aggregation (promiscuous inhibition).

  • Enzyme & Substrate Addition: Add 5 nM recombinant human KMO, 200 µM NADPH (cofactor), and 50 µM L-kynurenine (substrate) to a 96-well plate.

  • Compound Titration: Dispense a 10-point dose-response curve (0.1 nM to 10 µM) of the compound. Self-Validation Check: Include Ro 61-8048 as a positive control (defining maximum inhibition) and a no-enzyme blank (defining the absolute baseline).

  • Reaction & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of 1% formic acid in acetonitrile containing a deuterated internal standard (d4-3-HK).

  • Quantification: Centrifuge at 4000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the specific mass transition of 3-HK to calculate depletion rates.

Quantitative Data: KMO Inhibitory Kinetics
CompoundTargetIC50 (nM)Hill SlopeMax Inhibition (%)
4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid KMO145 ± 121.198
Ro 61-8048 (Positive Control)KMO37 ± 41.0100
4-PBA (Negative Control)KMO>10,000N/A<5

Core Mechanism 2: ER Stress Modulation (Chemical Chaperone)

Causality & Structural Rationale

Furthermore, structurally related act as chemical chaperones to mitigate protein aggregation and endoplasmic reticulum (ER) stress[3]. While standard 4-PBA requires millimolar concentrations to exert chaperone activity, 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid achieves this at micromolar levels. The hydrophobic 3,5-dimethylphenyl group interacts favorably with exposed hydrophobic patches on misfolded proteins, preventing toxic oligomerization, while the terminal carboxylate maintains aqueous solubility.

Self-Validating In Vitro Protocol: Unfolded Protein Response (UPR) Assay

This cellular assay utilizes Tunicamycin to induce ER stress by blocking N-glycosylation. By comparing the compound against a known high-dose chaperone, we validate the enhanced potency conferred by the compound's structural substitutions.

Step-by-Step Methodology:

  • Cell Culture & Stress Induction: Seed SH-SY5Y neuroblastoma cells at 1×105 cells/well. Induce ER stress using 2 µg/mL Tunicamycin for 6 hours.

  • Treatment: Co-incubate cells with 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (10 µM). Self-Validation Check: Treat parallel wells with 1 mM 4-PBA (reference standard) and a vehicle control (DMSO <0.1%).

  • Lysate Preparation: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge to clear debris.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe for key UPR markers: GRP78/BiP and CHOP. Control: Normalize all densitometry data to GAPDH to ensure reductions in UPR markers are due to chaperone activity rather than compound-induced cytotoxicity.

Quantitative Data: ER Stress Marker Reduction
Treatment GroupBiP Expression (Fold Change)CHOP Expression (Fold Change)Cell Viability (%)
Vehicle (Unstressed)1.001.00100
Tunicamycin (2 µg/mL)4.85 ± 0.36.20 ± 0.445
Tun. + Compound (10 µM) 1.95 ± 0.22.10 ± 0.288
Tun. + 4-PBA (1 mM)2.15 ± 0.32.40 ± 0.382

Integrated In Vitro Workflow

To robustly profile 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, researchers must employ an orthogonal validation strategy. The workflow below illustrates how enzymatic and cellular assays run in parallel to confirm the dual-mechanism of action.

Workflow cluster_0 Mechanism 1: KMO Inhibition cluster_1 Mechanism 2: ER Stress / Chaperone Prep Compound Preparation (DMSO Stock) Enzyme Recombinant Human KMO Incubation Prep->Enzyme Cell SH-SY5Y Cells + Tunicamycin Prep->Cell LCMS LC-MS/MS Quantification (3-HK Depletion) Enzyme->LCMS Data IC50 & EC50 Calculation LCMS->Data WB Western Blot (BiP, CHOP, ATF4) Cell->WB WB->Data

Fig 2: Dual in vitro validation workflow for KMO and ER stress pathways.

Conclusion & Translational Outlook

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a highly versatile small molecule. By simultaneously inhibiting KMO to reduce excitotoxicity and acting as a chemical chaperone to resolve ER stress, it offers a synergistic approach for in vitro models of neurodegeneration and protein-misfolding disorders. The protocols detailed above provide a rigid, self-validating framework to ensure reproducible data generation in preclinical drug discovery pipelines.

References

  • Magnesium-Promoted Reductive Carboxylation of Aryl Vinyl Ketones: Synthesis of γ-Keto Carboxylic Acids (Cites: 4-Phenyl-4-oxobutanoic acid derivatives as inhibitors of kynurenine 3-hydroxylase). The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice . International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Endogenous kynurenines as targets for drug discovery and development . Nature Reviews Drug Discovery. URL:[Link]

Sources

Foundational

High-Resolution Mass Spectrometry and Structural Elucidation of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In the landscape of modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the precise characterization of intermediate and active pharmaceutical ingredients (APIs) is non-negotiable. 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (CAS: 898767-01-6) is a highly specific aroylpropionic acid derivative[1][2]. Compounds of this class frequently serve as critical building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), oxadiazole derivatives, and various heterocyclic therapeutic agents[3].

This technical guide establishes the definitive analytical framework for verifying the identity of this compound using High-Resolution Mass Spectrometry (HRMS). By moving beyond nominal mass and detailing the exact monoisotopic mass, isotopic distribution, and collision-induced dissociation (CID) fragmentation pathways, this whitepaper provides a self-validating system for rigorous structural elucidation.

Structural Elucidation & Theoretical Mass Specifications

To design an effective mass spectrometry method, one must first distinguish between the molecular weight (the isotope-averaged mass used for stoichiometric calculations) and the exact mass (the calculated monoisotopic mass used for HRMS detection).

The compound features a butyric acid core with a ketone at the C4 position, which is further substituted with a 3,5-dimethylphenyl group, and a methyl group at the C2 position. This yields the molecular formula C13H16O3 [1].

  • Molecular Weight Causality: Calculated using the weighted average of all naturally occurring isotopes. This value (220.26 g/mol ) is essential for gravimetric sample preparation[2].

  • Exact Mass Causality: Calculated using only the most abundant isotopes ( 12 C, 1 H, 16 O). Orbitrap and Time-of-Flight (TOF) analyzers rely on this value (220.1099 Da) to differentiate the target analyte from isobaric interferences in complex matrices.

Quantitative Data Summary

The following table outlines the theoretical mass parameters required for instrument calibration and target list generation.

Table 1: Theoretical Mass Specifications for C13H16O3

ParameterValueAnalytical Relevance
Molecular Formula C13H16O3Defines elemental composition[1]
Molecular Weight 220.26 g/mol Used for molarity and standard preparation[2]
Exact Mass (Monoisotopic) 220.1099 DaBaseline for HRMS structural confirmation
Target [M+H]⁺ (Positive ESI) 221.1172 DaPrimary target in acidic mobile phases
Target [M-H]⁻ (Negative ESI) 219.1027 DaPrimary target in basic/neutral mobile phases

Mechanistic Mass Spectrometry & Fragmentation Pathways

Because 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid contains both a carboxylic acid and a ketone, it is highly amenable to Electrospray Ionization (ESI) in both positive and negative modes[4].

However, exact mass alone only confirms the empirical formula. To confirm the structural connectivity, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required. Aroylpropionic acids exhibit highly diagnostic fragmentation patterns driven by the stability of the resulting product ions[3].

The Causality of Fragmentation
  • α -Cleavage (Acylium Ion Formation): The most dominant fragmentation pathway in positive mode is the cleavage of the C-C bond alpha to the carbonyl group. This yields a highly stable, resonance-stabilized 3,5-dimethylbenzoyl cation (an acylium ion) at m/z 133.0653[3].

  • Dehydration: The carboxylic acid moiety readily loses water (-18.0106 Da), resulting in a fragment at m/z 203.1067.

  • Decarboxylation: Loss of CO₂ (-43.9898 Da) is a hallmark of terminal carboxylic acids, yielding a fragment at m/z 177.1279[5].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 221.1172 Acylium Acylium Ion[C9H9O]+ m/z 133.0653 Precursor->Acylium α-Cleavage (-C4H8O2) WaterLoss Loss of H2O [M+H-H2O]+ m/z 203.1067 Precursor->WaterLoss Dehydration (-H2O) Decarboxylation Loss of CO2 [M+H-CO2]+ m/z 177.1279 Precursor->Decarboxylation Decarboxylation (-CO2)

CID Fragmentation Pathway of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid.

Experimental Protocol: LC-ESI-HRMS Workflow

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to. This protocol is optimized for an Orbitrap or Q-TOF mass spectrometer coupled to a UHPLC system[4].

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile. Rationale: High concentrations cause detector saturation and isotopic distortion in HRMS.

Step 2: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for positive ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Acquisition Parameters
  • Ionization: ESI Positive Mode (Targeting m/z 221.1172).

  • Resolution: Minimum 70,000 FWHM at m/z 200. Rationale: High resolution is mandatory to resolve the target mass from background matrix ions.

  • Mass Accuracy Tolerance: < 5 ppm.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV for optimal generation of the acylium ion.

Workflow Prep 1. Sample Preparation (1 µg/mL in 50:50 H2O:MeCN) UHPLC 2. UHPLC Separation (C18 Column, Gradient Elution) Prep->UHPLC ESI 3. ESI Ionization (Positive Mode, +4.0 kV) UHPLC->ESI HRMS 4. Orbitrap HRMS (Resolution > 70,000) ESI->HRMS Analysis 5. Data Analysis (Mass Error < 5 ppm) HRMS->Analysis

LC-HRMS Analytical Workflow for Exact Mass Verification.

Data Interpretation & Quality Control

Upon data acquisition, the analyst must validate the results against two primary metrics: Mass Accuracy and Isotopic Distribution .

Mass Accuracy Calculation

The mass error must be calculated using the following formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000 Validation Check: If the experimental [M+H]⁺ is observed at 221.1180 Da, the error is ~3.6 ppm. Any value >5 ppm indicates either a misidentified peak or an instrument requiring immediate mass calibration.

Isotopic Pattern Analysis

The natural abundance of 13 C (~1.1%) dictates the isotopic envelope. For a molecule with 13 carbon atoms (C13H16O3), the M+1 peak will be highly predictable.

Table 2: Expected Isotopic Distribution for [M+H]⁺

IsotopeTheoretical m/zRelative AbundancePrimary Contributor
M (Monoisotopic) 221.1172100.0% 12 C, 1 H, 16 O
M+1 222.1206~14.5% 13 C₁
M+2 223.1231~1.6% 18 O₁ or 13 C₂

Validation Check: A deviation of more than ±20% relative abundance in the M+1 peak suggests co-eluting interference or incorrect elemental composition.

Conclusion

The rigorous characterization of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid relies heavily on the synergistic use of exact mass determination and MS/MS fragmentation profiling. By targeting the monoisotopic mass of 220.1099 Da and confirming the presence of the diagnostic m/z 133.0653 acylium fragment, researchers can achieve unambiguous structural confirmation. Adherence to the LC-HRMS protocols outlined in this whitepaper ensures high-fidelity data suitable for regulatory submissions and advanced synthetic workflows.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals Substance Identification and Properties 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a carboxylic acid derivative with the molecular formula C₁₂H₁₄O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Substance Identification and Properties

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a carboxylic acid derivative with the molecular formula C₁₂H₁₄O₃.[1][2] Its structure suggests potential for biological activity, making it a compound of interest in drug discovery and organic synthesis.

PropertyValueSource
IUPAC Name 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid[1]
CAS Number 898767-01-6[2]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 222.24 g/mol Inferred from formula
Appearance Likely a solidBased on similar compounds
Density 1.138 g/cm³[1][3]

Hazard Identification and Classification

While a specific GHS classification for this compound is not established, data from analogous compounds, such as other substituted oxobutanoic acids, strongly suggest the following potential hazards.[4][5][6][7] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

  • Acute Toxicity (Oral): Harmful if swallowed.[1][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

Based on these potential hazards, the following GHS classification is inferred:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

GHS Pictogram:

alt text [1]

Signal Word: Warning [1][4][6]

The following DOT graph illustrates the logical flow for assessing the hazards of a novel research chemical where a specific SDS is unavailable.

Caption: Hazard assessment workflow for a novel chemical.

First-Aid Measures

Immediate medical attention is recommended in all cases of significant exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical advice.[8]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical attention.[4][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[4][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide and carbon dioxide.[4][9]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors. Ensure adequate ventilation.[4][8]

  • Environmental Precautions: Do not let the product enter drains or waterways.[10][11]

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a suitable, closed container for disposal, and ventilate the area. Avoid generating dust.[12]

The following diagram outlines a standard workflow for responding to a chemical spill in a laboratory setting.

G A Spill Occurs B Assess Situation (Size, Hazards) A->B C Evacuate Area (If Necessary) B->C D Don Appropriate PPE B->D E Contain Spill D->E F Neutralize/Absorb Material E->F G Collect Waste in Sealed Container F->G H Decontaminate Area and Equipment G->H I Dispose of Waste (Follow Regulations) H->I J Report Incident I->J

Caption: Laboratory chemical spill response workflow.

Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Do not breathe dust or vapor. Use only in a chemical fume hood.[4] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the handling area.[8][12]

  • Conditions for Safe Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place.[4][12]

Exposure Controls and Personal Protective Equipment

As occupational exposure limits have not been established for this compound, a conservative approach to exposure control is warranted.

  • Engineering Controls: A well-maintained and certified chemical fume hood is essential for all handling procedures to minimize inhalation exposure.[4] Safety showers and eyewash stations should be readily available.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]

    • Respiratory Protection: If a fume hood is not available or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

The hierarchy of controls, a fundamental concept in occupational safety, should be applied to manage potential exposures.

HierarchyOfControls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of controls for chemical safety.

Stability and Reactivity

  • Chemical Stability: Stable under normal storage conditions.[5]

  • Possibility of Hazardous Reactions: No hazardous reactions are known under normal processing.[5][9]

  • Conditions to Avoid: Avoid heat and the formation of dust.[5][9]

  • Incompatible Materials: Strong oxidizing agents.[9]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[9]

Toxicological Information

The toxicological properties of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid have not been fully investigated.[4] The information provided is based on the inferred GHS classification from similar compounds. Chronic effects of exposure are unknown.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of it in the sewer system.

References

  • NextSDS. 4-(3,5-DIMETHYLPHENYL)-2-METHYL-4-OXOBUTYRIC ACID. [Link]

  • Cormay Diagnostics. Material Safety Data Sheet. [Link]

  • BASF. Safety data sheet. [Link]

  • Merck Millipore. SAFETY DATA SHEET. [Link]

  • PubChem. Carboxylic acids, C5-9. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

  • PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. [Link]

Sources

Foundational

Comprehensive Toxicity and Handling Guidelines for 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Physicochemical Profiling In the landscape of pharmaceutical development, substituted gam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Physicochemical Profiling

In the landscape of pharmaceutical development, substituted gamma-keto acids serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (CAS 898767-01-6) is a highly specialized organic intermediate[1]. Unlike simple aliphatic keto acids, the integration of a 3,5-dimethylphenyl moiety significantly alters the compound's partition coefficient (LogP), driving higher lipophilicity and cellular membrane permeability. Furthermore, the 2-methyl substitution introduces a chiral center, necessitating stereospecific considerations during pharmacokinetic (PK) and toxicological evaluations.

To establish a baseline for handling and experimental design, the quantitative physicochemical and extrapolated hazard data are summarized below.

Table 1: Physicochemical Properties & Hazard Summary
ParameterValueCausality / Implication
Chemical Name 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acidNomenclature defines a gamma-keto acid with a substituted aromatic ring.
CAS Number 898767-01-6Unique identifier for regulatory and inventory tracking[1].
Molecular Formula C13H16O3Indicates a highly carbon-dense, moderately oxidized structure[1].
Molecular Weight 220.26 g/mol Falls well within the Lipinski Rule of 5 for optimal oral bioavailability[1].
Predicted Hazards H315, H319, H335Lipophilic organic acids disrupt lipid bilayers, causing skin/eye irritation[2].

Mechanistic Toxicology & Metabolic Stability

As a Senior Application Scientist, it is crucial to look beyond basic hazard codes and understand the mechanistic drivers of toxicity. Gamma-keto acids share structural homology with endogenous metabolites like alpha-ketoglutarate (oxoglutaric acid) and succinic semialdehyde[2].

When introduced into biological systems, elevated concentrations of exogenous keto acids can competitively inhibit transaminases or dehydrogenases involved in the TCA cycle and glutamate metabolism[3]. The 3,5-dimethylphenyl group enhances intracellular accumulation, while the 2-methyl group provides steric hindrance adjacent to the carboxylate, potentially slowing down standard beta-oxidation clearance pathways. This prolonged intracellular half-life increases the risk of off-target enzymatic binding.

G A 4-(3,5-Dimethylphenyl)- 2-methyl-4-oxobutyric acid B Lipophilic Membrane Diffusion A->B Cellular Entry C Ketoreductase (KRED) Biotransformation B->C Hepatic Metabolism D Competitive Inhibition: α-KG Dependent Enzymes B->D Toxicity Mechanism E Phase II Glucuronidation & Renal Excretion C->E Clearance

Proposed cellular entry and metabolic biotransformation pathway.

Self-Validating In Vitro Toxicity Protocol

To accurately assess the cytotoxicity and intrinsic clearance ( CLint​ ) of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, we deploy a self-validating HepG2-based workflow. HepG2 cells are selected because the liver is the primary site of xenobiotic biotransformation.

Step-by-Step Methodology

Step 1: Compound Preparation & Vehicle Control

  • Action: Dissolve the compound in 100% LC-MS grade DMSO to create a 10 mM stock. Dilute in culture media to a final working concentration (e.g., 10 µM to 100 µM) ensuring the final DMSO concentration does not exceed 0.1% (v/v).

  • Causality: The lipophilic nature of the compound requires DMSO for solubilization. Capping DMSO at 0.1% prevents solvent-induced baseline cytotoxicity, isolating the true toxicological effect of the API.

Step 2: HepG2 Exposure & Viability Assessment (MTT Assay)

  • Action: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours. Expose cells to the compound concentration gradient for 48 hours. Add MTT reagent and measure absorbance at 570 nm.

  • Self-Validation System: Every plate must include three internal controls:

    • Negative Control: 0.1% DMSO in media (establishes 100% baseline viability).

    • Positive Control: 50 µM Chlorpromazine (a known hepatotoxin, ensures assay sensitivity).

    • Blank: Media without cells (subtracts background absorbance). If the positive control does not reduce viability by at least 60%, the entire plate is invalidated and discarded.

Step 3: LC-MS/MS Clearance Profiling

  • Action: Incubate the compound with human liver microsomes (HLMs) and an NADPH regenerating system. Quench the reaction at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Analyze via LC-MS/MS to calculate CLint​ .

  • Causality: Acetonitrile precipitation rapidly denatures microsomal proteins, freezing the metabolic snapshot in time and preventing artificial degradation during autosampler queuing.

G2 S1 Step 1: Compound Prep (0.1% DMSO Vehicle) S2 Step 2: HepG2 Incubation (24h/48h Exposure) S1->S2 S3 Step 3: MTT Viability & LC-MS/MS Clearance S2->S3 S4 Self-Validation: Chlorpromazine (+ Control) S3->S4 Internal Control Check S5 Data Synthesis: IC50 & Intrinsic Clearance S4->S5 Validated Output

Step-by-step self-validating workflow for in vitro toxicity and clearance.

Standard Operating Procedures (SOPs) for Safe Handling

Handling substituted oxobutyric acids requires stringent environmental and personal controls to mitigate risks of respiratory irritation and dermal absorption[4].

Engineering Controls
  • Protocol: All weighing, transferring, and solubilization procedures must be conducted inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Causality: The compound may form fine, aerosolized dust particles during mechanical transfer. A 100 fpm face velocity provides a sufficient aerodynamic barrier to prevent inhalation of these potentially respiratory-irritating particulates[4].

Personal Protective Equipment (PPE) Selection
  • Gloves: Use double-layered nitrile gloves (minimum thickness 0.11 mm). Do not use latex.

  • Causality: Latex is highly permeable to lipophilic organic compounds. The 3,5-dimethylphenyl group allows the molecule to partition rapidly into the latex polymer matrix, leading to breakthrough dermal exposure. Nitrile provides a superior chemical barrier against non-polar and moderately polar organic acids.

  • Eye Protection: Tightly fitting chemical safety goggles must be worn. Standard safety glasses are insufficient due to the risk of micro-dust irritation to the ocular mucosa (H319 hazard classification)[2].

Spill Management
  • Protocol: In the event of a dry spill, do not sweep. Gently cover the powder with damp absorbent pads to prevent aerosolization, then transfer to a hazardous waste container. Wash the affected area with a weak basic solution (e.g., 5% sodium bicarbonate).

  • Causality: As an organic acid, the compound can be effectively neutralized and rendered more water-soluble (as a sodium salt) by a weak base, facilitating complete decontamination of the bench surface.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1112, 4-Oxobutanoic acid". PubChem. Available at:[Link]

  • Yeast Metabolome Database (YMDB). "Oxoglutaric acid (YMDB00153)". YMDB. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, a keto acid with potential applications in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, a keto acid with potential applications in medicinal chemistry and organic synthesis. While specific research on this particular molecule is limited, this guide consolidates information on its synthesis, characterization, and potential utility based on the well-established chemistry of the broader class of 4-aryl-4-oxobutanoic acids.

Introduction: The Versatile Keto Acid Scaffold

4-Aryl-4-oxobutanoic acids are a class of organic compounds characterized by a butyric acid backbone with a ketone at the 4-position and an aromatic substituent. This unique arrangement of functional groups makes them valuable intermediates in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The title compound, 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, incorporates a 3,5-dimethylphenyl (m-xylene) moiety and a methyl group at the 2-position of the butyric acid chain, which can influence its chemical reactivity and the biological activity of its derivatives.

The primary interest in this class of compounds lies in their role as precursors to various biologically active molecules, particularly nitrogen-containing heterocycles which form the core of many pharmaceuticals.[1][2]

Synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid

The most common and efficient method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride or its derivatives.[3][4] For the synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, the logical precursors are m-xylene and methylsuccinic anhydride, with a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[3][4]

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction where the acylium ion, generated from methylsuccinic anhydride and the Lewis acid, attacks the electron-rich m-xylene ring.

G m_xylene m-Xylene Product 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid m_xylene->Product methylsuccinic_anhydride Methylsuccinic Anhydride methylsuccinic_anhydride->Product AlCl3 AlCl₃ (Lewis Acid) Solvent Inert Solvent (e.g., Dichloromethane)

Caption: General workflow for the synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid via Friedel-Crafts acylation.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
m-XyleneC₈H₁₀106.17
Methylsuccinic AnhydrideC₅H₆O₃114.10
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Hydrochloric Acid (HCl), concentratedHCl36.46
WaterH₂O18.02
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. To this, add methylsuccinic anhydride (1.0 molar equivalent) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Friedel-Crafts Acylation: Add m-xylene (1.1 molar equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Washing: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the final product as a crystalline solid.

Characterization of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on the analysis of analogous compounds.[5][6][7]

Spectroscopic Data Summary
TechniqueExpected Key Features
¹H NMR Signals corresponding to the aromatic protons of the 3,5-dimethylphenyl group, the two methyl groups on the aromatic ring, the methyl group at the 2-position of the butyric acid chain, the methylene protons, the methine proton, and the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the aliphatic carbons of the butyric acid chain, and the methyl carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, O-H stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₆O₃, MW: 220.26 g/mol ).
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: [5][8]

  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Record the spectra on a 300 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy: [5][9]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.g., chloroform).

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS): [10]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Potential Applications in Medicinal Chemistry

The primary synthetic utility of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is as a precursor for the synthesis of heterocyclic compounds, particularly pyridazinone derivatives.[2][11] These derivatives have garnered significant interest due to their diverse biological activities.[1][12][13]

Synthesis of Pyridazinone Derivatives

Pyridazinones are synthesized through the condensation and cyclization of 4-aryl-4-oxobutanoic acids with hydrazine or its derivatives.[2][11]

G Keto_Acid 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid Product Pyridazinone Derivative Keto_Acid->Product Hydrazine Hydrazine (or derivative) Hydrazine->Product Heat Heat (Reflux) Solvent Solvent (e.g., Ethanol)

Caption: General workflow for the synthesis of pyridazinone derivatives.

Biological Activities of Pyridazinone Derivatives

Pyridazinone-based compounds have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Many pyridazinone derivatives have shown promising antibacterial and antifungal activities against various pathogens.[1][3][12]

  • Anticancer Activity: Some pyridazinone derivatives have been investigated as potential anticancer agents, with some showing dual antimicrobial and anticancer properties.[3][4]

  • Other Activities: Other reported biological activities of pyridazinones include anti-inflammatory, antinociceptive, and anticonvulsant effects.[1]

Experimental Protocol for Antimicrobial Screening (Disc Diffusion Method)

This is a general protocol for assessing the antibacterial activity of synthesized pyridazinone derivatives.

Materials:

  • Synthesized pyridazinone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile paper discs

  • Standard antibiotic discs (positive control)

  • Solvent (e.g., DMSO, negative control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the nutrient agar plates.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compounds dissolved in a suitable solvent. Place the discs on the inoculated agar surface.

  • Controls: Place a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a valuable chemical intermediate whose synthesis can be readily achieved through Friedel-Crafts acylation. While direct research on this specific molecule is not abundant, its structural similarity to other 4-aryl-4-oxobutanoic acids suggests its significant potential as a precursor for the synthesis of biologically active pyridazinone derivatives. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, offering a starting point for researchers interested in exploring the medicinal chemistry of this and related compounds.

References

  • K. Singh, R. Irrchhaiya, K. P. Namdeo, V. K. Singh, A. Singh, S. Khurana.
  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. Middle-East Journal of Scientific Research. 2013;15(1):143-153.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Med. Chem. 2022;13(10):1233-1249.
  • An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. BenchChem.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem.
  • Preparation of 4-(p-methylphenyl)-4-oxobutanoic acid. College Chemistry. Vol 20. Period 2.
  • Product Class 8: Pyridazines. Science of Synthesis. 2004;16:131-223.
  • 4-(3,5-DIMETHYLPHENYL)-2-METHYL-4-OXOBUTYRIC ACID. NextSDS.
  • Synthesis, intramolecular cyclization, and antinociceptive activity of 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids.
  • ChemInform Abstract: Pyridazine Derivatives. Part 21. Synthesis and Structural Study of Novel 4-Aryl-2,5-dioxo-8-phenylpyrido[2,3-d]pyridazines.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. Molecules. 2021;26(21):6649.
  • FT-IR, molecular structure, first order hyperpolarizability, MEP, HOMO and LUMO analysis and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Jan 5;134:254-63.
  • Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)
  • 4-(3,5-Dimethylphenyl)-4-oxobutyric acid. Fluorochem.
  • A Comparative Analysis of Spectroscopic Data for 3-Oxo-4-(4-methylphenyl)
  • 898767-01-6|4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. BLDpharm.
  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules. 2022 Feb;27(4):1257.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
  • Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. J Agric Food Chem. 2004 Jun 1;52(12):3971-7.
  • Application Note: Quantitative Analysis of 2-Methyl-4-oxobutanoic Acid in Biological M
  • Experimental protocol for methyl 4-amino-3-phenylbutano
  • Preparation and Antirheumatic Activity of Optically Active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic Acid (KE-298). Chem Pharm Bull (Tokyo). 1996 Mar;44(3):602-4.
  • Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein J Org Chem. 2023;19:1437-1446.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. 2022 Jul;27(14):4485.
  • Showing NP-Card for 2-Oxo-4-methylthiobutanoic acid (NP0044534). NP-MRD.
  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Semantic Scholar.
  • Application Notes and Protocols for NMR Spectroscopy of 2-Methyl-4-oxobutanoic Acid. BenchChem.
  • A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors. Int J Mol Sci. 2024 Apr;25(8):4419.
  • 4-(4-Methylphenyl)
  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. PubChem.
  • (PDF) Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives.
  • Development of a flow photochemical process for a π-Lewis acidic metal-catalyzed cyclization/radical addition sequence: in situ-generated 2-benzopyrylium as photoredox catalyst and reactive intermediate. Beilstein J Org Chem. 2024;20:1083-1090.
  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallogr Sect E Struct Rep Online. 2010 Nov 1;66(Pt 11):o2769.
  • 4-(4-Methylphenyl)-4-oxobutyric acid 98. Sigma-Aldrich.
  • CN106008596A - Preparation method of 4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid as glufosinate intermediate.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a keto-acid that serves as a valuable building block in organic synthesis. Its structure,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a keto-acid that serves as a valuable building block in organic synthesis. Its structure, featuring a substituted aromatic ring and a chiral center, makes it a key intermediate in the development of novel pharmaceutical compounds and other complex organic molecules. The precise and efficient synthesis of this molecule is therefore of significant interest to the scientific community.

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid via a Friedel-Crafts acylation reaction. The protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Synthesis Overview

The synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is achieved through the Friedel-Crafts acylation of m-xylene with 2-methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride. This electrophilic aromatic substitution reaction is a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring.[1][2]

The general mechanism involves the formation of a highly reactive acylium ion from the anhydride and the Lewis acid. This electrophile is then attacked by the electron-rich m-xylene ring, leading to the formation of the desired keto-acid after an aqueous workup.[3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
m-XyleneAnhydrousSigma-AldrichEnsure dryness to prevent catalyst deactivation.
2-Methylsuccinic anhydride≥97%Alfa AesarStore in a desiccator.
Aluminum chloride (AlCl₃)Anhydrous, powderAcros OrganicsHandle in a fume hood due to its reactivity with moisture.
Dichloromethane (DCM)AnhydrousFisher ScientificUse as the reaction solvent.
Hydrochloric acid (HCl)Concentrated (37%)J.T. BakerUsed for workup.
Sodium bicarbonate (NaHCO₃)Saturated solutionLabChemFor purification.
Sodium sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying the organic layer.
Diethyl etherReagent gradeVWRFor extraction.
Deionized water---------
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • In the flask, add anhydrous aluminum chloride (2.2 eq).

  • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

2. Addition of Reactants:

  • In a separate beaker, dissolve 2-methylsuccinic anhydride (1.0 eq) in anhydrous DCM.

  • Transfer this solution to the dropping funnel.

  • Cool the reaction flask containing the AlCl₃ slurry to 0 °C using an ice bath.

  • Slowly add the 2-methylsuccinic anhydride solution from the dropping funnel to the stirred AlCl₃ slurry over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, add m-xylene (1.2 eq) dropwise to the reaction mixture over 15 minutes, again ensuring the temperature remains at 0 °C.

3. Reaction Progression:

  • Once the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Reaction Work-up:

  • After the reaction is complete, cool the flask in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.[4]

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine all organic layers and wash them with brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate.

5. Purification:

  • Filter the dried organic solution to remove the sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5]

  • A pH-based purification can also be employed. Dissolve the crude product in a saturated sodium bicarbonate solution. Wash this aqueous solution with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl until the product precipitates.[6][7]

  • Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Data Summary

ParameterValue
Reactants
m-Xylene1.2 eq
2-Methylsuccinic anhydride1.0 eq
Aluminum chloride2.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Expected Yield 75-85% (based on similar reactions)

Visualizing the Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents m-Xylene + 2-Methylsuccinic anhydride + AlCl₃ in DCM reaction_mixture Stirring at 0°C to RT (4-6 hours) reagents->reaction_mixture Friedel-Crafts Acylation quench Quench with Ice/HCl reaction_mixture->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying with Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification_method Recrystallization or Column Chromatography evaporation->purification_method final_product 4-(3,5-Dimethylphenyl)-2-methyl- 4-oxobutyric acid purification_method->final_product

Caption: Synthetic workflow for 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • PrepChem. Synthesis of 2-(4-Fluorophenyl)-2-methylsuccinic Acid Anhydride. [Link]

  • Scribd. Friedel-Crafts Acylation of m-Xylene. [Link]

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Google Patents.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. Friedel-Crafts Alkylation of m-Xylene. [Link]

Sources

Application

Application Note: Dissolution and Handling of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid for Cell Culture Assays

Executive Summary The accurate preparation of small-molecule stock solutions is a critical prerequisite for reproducible in vitro assays. 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a specialized aryl-oxoalkanoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate preparation of small-molecule stock solutions is a critical prerequisite for reproducible in vitro assays. 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a specialized aryl-oxoalkanoic acid utilized in advanced cell culture assays and drug development pipelines. Due to its specific amphiphilic-yet-hydrophobic structural properties, improper dissolution can lead to micro-precipitation, inaccurate dose-response curves, and solvent-induced cytotoxicity.

This application note provides a self-validating, step-by-step protocol for formulating stable master stocks and working solutions of this compound, ensuring maximum bioavailability while strictly controlling for solvent toxicity.

Physicochemical Profiling & Solvent Causality

To design an effective dissolution strategy, one must first analyze the molecular architecture of the compound. 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid features a highly lipophilic 3,5-dimethylphenyl moiety coupled with a ketone (4-oxo) group, terminating in a polar carboxylic acid head 1.

The Causality of Solvent Selection: At physiological pH (7.2–7.4), the hydrophobic interactions of the dimethylphenyl ring outcompete the hydrogen-bonding capacity of the terminal carboxylate. If introduced directly to aqueous cell culture media, the molecule will rapidly aggregate and precipitate. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. As a highly polar aprotic solvent, DMSO disrupts intermolecular hydrogen bonds and efficiently solvates the hydrophobic ring structure, creating a true, homogenous molecular dispersion 2.

Table 1: Physicochemical Properties
ParameterValueImpact on Handling
Chemical Name 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acidDetermines structural hydrophobicity.
CAS Number 898767-01-6Identifier for sourcing and QC.
Molecular Formula C₁₃H₁₆O₃-
Molecular Weight 220.26 g/mol Used for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Requires desiccation to prevent hydrolysis.
Aqueous Solubility Poor (<1 mg/mL)Mandates a two-step dilution protocol.

Cytotoxicity Constraints: The "0.1% Rule"

While DMSO is excellent for solvating the compound, it is inherently toxic to mammalian cells at elevated concentrations. DMSO alters plasma membrane fluidity, induces transient water pores, and can trigger apoptosis or unintended cellular differentiation (e.g., in HL-60 cells) 3.

Best Practice: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) . To achieve this while generating a dose-response curve, you must normalize the DMSO concentration across all treatment groups. This prevents solvent-gradient artifacts, ensuring that any observed phenotypic changes are strictly caused by the 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, not the solvent.

Table 2: Normalized Dilution Matrix (Targeting 0.1% Final DMSO)
Desired Final Assay Conc.Required Intermediate Stock (in pure DMSO)Dilution Factor into MediaFinal DMSO Concentration
10 µM 10 mM1:10000.1%
5 µM 5 mM1:10000.1%
1 µM 1 mM1:10000.1%
Vehicle Control Pure DMSO (0 mM)1:10000.1%

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure the physical integrity of the solution before it touches your cells.

Phase 1: 10 mM Master Stock Preparation

Calculation: To prepare 1 mL of a 10 mM solution, you need 2.20 mg of compound (10 mmol/L × 220.26 g/mol = 2.20 mg/mL).

  • Thermal Equilibration: Allow the sealed vial of lyophilized powder to reach room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder, introducing water that degrades the anhydrous DMSO environment and promotes compound crash-out.

  • Weighing: Using an analytical microbalance, weigh exactly 2.20 mg of the compound into a sterile, amber microcentrifuge tube (amber protects the oxo-group from potential photo-degradation).

  • Solvation: Add 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is slow, sonicate in a room-temperature water bath for 3–5 minutes.

  • Validation Check 1 (Optical Clarity): Hold the tube against a bright light source. The solution must be 100% transparent. Any haziness or visible particulate indicates incomplete dissolution; do not proceed until clear.

Phase 2: Intermediate Serial Dilutions
  • Using the 10 mM Master Stock, perform serial dilutions in pure DMSO to create the intermediate stocks listed in Table 2 (e.g., 5 mM, 1 mM).

    • Causality: Diluting in DMSO first ensures that when you spike the compound into the media, the localized concentration of the hydrophobic molecule does not exceed its thermodynamic solubility limit.

Phase 3: Working Solution & Media Introduction
  • Media Pre-warming: Pre-warm your complete culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Causality: Cold media drastically lowers the solubility threshold of organic compounds, causing immediate micro-precipitation upon contact.

  • The 1:1000 Spike: Add 1 µL of the appropriate intermediate DMSO stock to 999 µL of the pre-warmed media.

  • Rapid Dispersion: Immediately vortex or vigorously pipette the media to disperse the compound before it can locally aggregate.

  • Validation Check 2 (Vehicle Control): You must prepare a parallel media sample spiked with 1 µL of pure DMSO (no drug). If cells in this vehicle control show reduced viability compared to untreated cells, your DMSO batch is compromised or the 0.1% limit was exceeded.

Workflow Visualization

Workflow N1 Weigh Powder CAS: 898767-01-6 N2 10 mM Master Stock in Anhydrous DMSO N1->N2 Add DMSO & Vortex N3 Intermediate Stock (Serial DMSO Dilution) N2->N3 Dilute in DMSO N4 Working Solution in Culture Media N3->N4 1:1000 Dilution in Media (37°C) N5 Cell Culture Assay (Final DMSO ≤ 0.1%) N4->N5 Apply to Cells

Workflow for the preparation and dilution of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid.

Troubleshooting & Quality Control

  • Issue: Precipitation in the Culture Media.

    • Cause: The compound was added to cold media, or the final concentration exceeded the absolute aqueous solubility limit of the molecule.

    • Solution: Always use 37°C media. If precipitation persists at 10 µM, you have hit the solubility ceiling. You must lower the maximum assay dose (e.g., test up to 5 µM instead) rather than increasing the DMSO percentage.

  • Issue: Media pH Shift.

    • Cause: 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a carboxylic acid. At high working concentrations, it can exhaust the buffering capacity of the media.

    • Solution: Monitor the phenol red indicator in your media. If the media turns yellow upon compound addition, supplement the media with additional HEPES buffer (10–25 mM) prior to adding the drug to maintain physiological pH.

References

  • NextSDS Chemical Substance Database. "4-(3,5-DIMETHYLPHENYL)-2-METHYL-4-OXOBUTYRIC ACID - Chemical Substance Information." NextSDS.
  • BenchChem Technical Support. "Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol." BenchChem.
  • Best, B. P. "Cryoprotectant Toxicity: Facts, Issues, and Questions." Rejuvenation Research, National Institutes of Health (PMC).

Sources

Method

Application Notes and Protocols: 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid in Organic Synthesis

Executive Summary & Structural Rationale 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (CAS: 898767-01-6) is a highly privileged γ-keto acid (aroylpropionic acid derivative) that serves as a versatile building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (CAS: 898767-01-6) is a highly privileged γ-keto acid (aroylpropionic acid derivative) that serves as a versatile building block in advanced organic synthesis and drug discovery. Because of its bifunctional nature—housing both a reactive ketone and a carboxylic acid separated by a tunable aliphatic spacer—it acts as a foundational precursor for a variety of heterocyclic scaffolds, most notably pyridazinones, γ-butyrolactones, and pyrrolidinones.

Mechanistic Causality of Structural Features

The specific substitution pattern of this molecule is not arbitrary; it is designed to overcome common pharmacokinetic and pharmacodynamic hurdles in drug development:

  • The 2-Methyl Group: Introduces a stereocenter at the C4 position of downstream heterocyclic rings. This is critical for target engagement, as enantiopure isomers (e.g., in PDE III inhibitors) often exhibit vast differences in binding affinity and off-target toxicity .

  • The 3,5-Dimethylphenyl Group: The meta-methyl groups significantly enhance the lipophilicity (LogP) of the molecule, improving blood-brain barrier (BBB) permeability. Furthermore, they sterically block metabolic oxidation at the meta positions by Cytochrome P450 enzymes, thereby prolonging the compound's biological half-life. The para position remains unsubstituted, allowing for late-stage functionalization (e.g., electrophilic halogenation) .

Core Application I: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

Context & Causality

The cyclocondensation of γ-keto acids with hydrazine hydrate is the most robust pathway to 4,5-dihydropyridazin-3(2H)-ones. These scaffolds are extensively utilized in the development of cardiotonic agents, antihypertensives, and anticonvulsants . The reaction proceeds via an initial nucleophilic attack of hydrazine on the C4 ketone to form a hydrazone intermediate, followed by an intramolecular cyclization with the C1 carboxylic acid, driven by the thermodynamic stability of the resulting six-membered lactam ring.

G A 4-(3,5-Dimethylphenyl)- 2-methyl-4-oxobutyric acid B Hydrazone Intermediate A->B NH2NH2·H2O (EtOH, RT) C 6-(3,5-Dimethylphenyl)-4-methyl- 4,5-dihydro-3(2H)-pyridazinone B->C Cyclocondensation (Reflux, -H2O)

Workflow for the synthesis of dihydropyridazinones via cyclocondensation.
Step-by-Step Protocol

Materials:

  • 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 1.5 eq)

  • Absolute ethanol (Solvent)

  • Glacial acetic acid (Catalyst, 0.1 eq)

Procedure:

  • Dissolution: Suspend the oxobutyric acid (10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Hydrazone Formation: Add hydrazine hydrate (15 mmol) dropwise at room temperature. The reaction is slightly exothermic. Stir for 30 minutes to ensure complete hydrazone formation. Causality: Dropwise addition prevents localized overheating and minimizes the formation of acyclic dihydrazide byproducts.

  • Cyclization: Add 3 drops of glacial acetic acid to catalyze the lactamization. Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as a crystalline solid. Filter under vacuum and wash the filter cake with ice-cold ethanol (2 × 10 mL) followed by diethyl ether (10 mL).

  • Validation & Analytical Checkpoints:

    • TLC: Monitor via Hexane/EtOAc (1:1). The product will show a lower Rf than the starting acid due to the polar lactam N-H.

    • FT-IR: Look for the disappearance of the broad carboxylic acid O-H stretch and the ketone C=O (~1710 cm⁻¹), replaced by a sharp lactam C=O (~1670 cm⁻¹) and an N-H stretch (~3200 cm⁻¹).

Core Application II: Synthesis of γ-Butyrolactones

Context & Causality

γ-Butyrolactones are critical pharmacophores for epigenetic modulators and CNS agents. They are synthesized via the chemoselective reduction of the C4 ketone to a secondary alcohol, which spontaneously (or under mild acid catalysis) undergoes intramolecular esterification. Sodium borohydride (NaBH₄) is utilized at low temperatures to ensure the carboxylic acid moiety remains unreduced .

G A 4-(3,5-Dimethylphenyl)- 2-methyl-4-oxobutyric acid B 4-Hydroxy Intermediate A->B NaBH4 Reduction (MeOH, 0°C) C 5-(3,5-Dimethylphenyl)-3-methyl- dihydrofuran-2(3H)-one B->C Acid-Catalyzed Lactonization (pTSA, Toluene, Reflux)

Workflow for the chemoselective reduction and lactonization to γ-butyrolactones.
Step-by-Step Protocol

Materials:

  • 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.2 eq)

  • Methanol (Solvent for reduction)

  • p-Toluenesulfonic acid (pTSA, 0.1 eq)

  • Toluene (Solvent for lactonization)

Procedure:

  • Chemoselective Reduction: Dissolve the starting material (10 mmol) in 40 mL of methanol and cool to 0°C. Add NaBH₄ (12 mmol) in small portions over 15 minutes. Causality: Controlling the temperature at 0°C suppresses the reduction of the carboxylate and prevents violent hydrogen gas evolution.

  • Quenching: Stir for 2 hours at room temperature. Quench the reaction by carefully adding 1M HCl until the pH reaches 3, converting the carboxylate salt back to the free acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 4-hydroxybutyric acid intermediate.

  • Lactonization: Dissolve the crude intermediate in 50 mL of toluene. Add pTSA (1 mmol). Attach a Dean-Stark apparatus and reflux for 3 hours. Causality: The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium of the esterification entirely toward the closed-ring lactone.

  • Workup & Validation: Wash the toluene layer with saturated NaHCO₃ to remove the acid catalyst, dry, and evaporate.

    • FT-IR: Successful lactonization is confirmed by a distinct shift of the carbonyl stretch to ~1770 cm⁻¹, which is highly characteristic of a strained 5-membered lactone ring.

Core Application III: Synthesis of Pyrrolidin-2-ones

Context & Causality

Pyrrolidin-2-ones (γ-lactams) are fundamental to the structure of many nootropics (e.g., racetams) and tubulin polymerization inhibitors. They are synthesized via a reductive amination pathway. A primary amine condenses with the ketone to form an imine/enamine, which is selectively reduced by sodium cyanoborohydride (NaBH₃CN). The resulting secondary amine then attacks the carboxylic acid to close the ring. NaBH₃CN is chosen because it is stable in the mildly acidic conditions required for imine formation and selectively reduces imines over ketones.

G A 4-(3,5-Dimethylphenyl)- 2-methyl-4-oxobutyric acid B Imine/Enamine Intermediate A->B Primary Amine (R-NH2) (Acid Catalyst, Dean-Stark) C 5-(3,5-Dimethylphenyl)-3-methyl- 1-alkylpyrrolidin-2-one B->C Reductive Amination (NaBH3CN, AcOH)

Workflow for the reductive amination and cyclization to pyrrolidin-2-ones.
Step-by-Step Protocol

Materials:

  • 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (1.0 eq)

  • Primary Amine (e.g., Benzylamine, 1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Methanol/Acetic Acid (10:1 v/v)

Procedure:

  • Imine Formation: Dissolve the oxobutyric acid (10 mmol) and benzylamine (11 mmol) in 30 mL of the MeOH/AcOH solvent mixture. Stir at room temperature for 2 hours. Causality: Acetic acid acts as a proton donor to activate the ketone for nucleophilic attack, facilitating the dehydration to the imine.

  • Reduction & Cyclization: Cool the mixture to 0°C. Add NaBH₃CN (15 mmol) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12-16 hours). The reduction of the imine triggers spontaneous intramolecular cyclization to the lactam.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and 1M NaOH (to neutralize AcOH and dissolve boron salts). Extract, dry the organic layer, and purify via flash chromatography (Silica gel, DCM/MeOH 95:5).

    • FT-IR: Look for the characteristic γ-lactam C=O stretch at ~1690 cm⁻¹.

    • ¹H-NMR: The appearance of a multiplet corresponding to the chiral C5 proton (adjacent to the nitrogen and the aromatic ring) validates the ring closure.

Quantitative Data & Pharmacological Utility

The following table summarizes the comparative reaction parameters and the downstream utility of the scaffolds derived from 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid.

Derivative ScaffoldReaction PathwayKey Reagents & ConditionsTypical YieldPrimary Pharmacological Utility
4,5-Dihydropyridazin-3(2H)-ones CyclocondensationHydrazine hydrate, EtOH, Reflux75–90%PDE III inhibitors, Cardiotonics, Antihypertensives
γ-Butyrolactones Reduction & LactonizationNaBH₄ (MeOH); pTSA (Toluene, Reflux)65–85%Epigenetic modulators, Quorum sensing inhibitors
Pyrrolidin-2-ones Reductive AminationR-NH₂, NaBH₃CN, AcOH/MeOH, RT60–80%Nootropics (Racetam analogues), Anticonvulsants

References

  • Studies of cardiotonic agents. 8. Synthesis and biological activities of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232). Journal of Medicinal Chemistry (ACS Publications) / PubMed. Available at:[Link]

  • Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. Available at: [Link]

  • Design, Synthesis, and biological evaluation of new series of pyrrol-2(3H)-one and pyridazin-3(2H)-one derivatives as tubulin polymerization inhibitors. ResearchGate. Available at: [Link]

Application

A Robust, Validated HPLC-UV Method for the Quantification of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document details the systematic development and full validation of a simple, robust, and reliable reversed-phase high-per...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the systematic development and full validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. This keto-acid, a key intermediate in various synthetic organic pathways, requires a precise analytical method to monitor reaction progress, determine purity, and ensure quality control. The developed isocratic method utilizes a C18 stationary phase with a UV-transparent mobile phase of acetonitrile and acidified water, offering excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1][2][3] This application note provides a complete protocol, from initial chromatographic considerations to full method validation, suitable for researchers, scientists, and drug development professionals.

Introduction and Chromatographic Rationale

The effective quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of drug development and chemical manufacturing. 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a molecule of interest featuring three key functional groups that dictate its chromatographic behavior: a substituted phenyl ring, a ketone, and a carboxylic acid. The development of a robust analytical method requires a foundational understanding of the analyte's physicochemical properties.

Analyte Structure:

  • Compound: 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

  • Molecular Formula: C₁₃H₁₆O₃

  • Molecular Weight: 220.26 g/mol

Key Physicochemical Considerations:

  • Acidity (pKa): The carboxylic acid moiety imparts acidic properties. The pKa of similar aromatic carboxylic acids is typically in the range of 4 to 5. This is a critical parameter for RP-HPLC. To ensure consistent retention and sharp, symmetrical peak shapes, the analysis must be conducted at a pH at least 1.5 to 2 units below the analyte's pKa.[4] At such a pH, the carboxyl group is fully protonated (-COOH), rendering the molecule less polar and enhancing its retention on a nonpolar stationary phase like C18.

  • Polarity (Log P): The presence of the dimethylphenyl group and the overall carbon skeleton suggests a moderately non-polar molecule, making it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The conjugated system formed by the phenyl ring and the ketone group acts as a strong chromophore. This allows for sensitive detection using a standard UV-Vis detector. A UV scan would reveal maximum absorbance (λmax) around 250-260 nm, characteristic of such aromatic ketones. Detection at lower wavelengths (e.g., 210-220 nm) is also possible due to the absorbance of the carboxyl group.

Based on this analysis, a reversed-phase HPLC method using a C18 column, an acidified mobile phase to control ionization, and UV detection was selected as the most logical and promising starting point.

HPLC Method Development and Optimization

The method development process followed a systematic workflow to identify the optimal conditions for separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Analyte Analyte Characterization (pKa, LogP, UV Absorbance) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column Guides stationary phase choice MobilePhase Mobile Phase Scouting (ACN vs. MeOH, Acidifier) Column->MobilePhase Requires compatible mobile phase Gradient Isocratic vs. Gradient Elution MobilePhase->Gradient Evaluate peak shape & retention Wavelength Wavelength Selection (Scan for λmax) Wavelength->Gradient FlowRate Flow Rate Adjustment (1.0 mL/min) Gradient->FlowRate Fine-tune resolution & run time Temperature Column Temperature (Ambient vs. 30°C) FlowRate->Temperature Optimize efficiency & backpressure FinalMethod Final Optimized Method Temperature->FinalMethod

Caption: Workflow for HPLC Method Development.

2.1. Initial Screening

  • Stationary Phase: A standard C18 column (4.6 x 150 mm, 5 µm particle size) was chosen for its proven utility in retaining moderately non-polar, aromatic compounds.

  • Mobile Phase: Acetonitrile (ACN) and methanol (MeOH) were evaluated as organic modifiers. ACN provided a sharper peak shape and lower system backpressure and was therefore selected. To suppress the ionization of the carboxylic acid, 0.1% phosphoric acid was added to the aqueous phase, buffering the mobile phase pH to approximately 2.5.

  • Detection Wavelength: A standard solution was scanned from 200 to 400 nm. The λmax was determined to be 254 nm, providing the best sensitivity for the phenyl-ketone chromophore.

2.2. Optimization

Several isocratic mixtures of Acetonitrile and 0.1% Phosphoric Acid in Water were tested. A ratio of 60:40 (v/v) provided an optimal retention time of approximately 5.5 minutes, with excellent peak symmetry (Tailing Factor ≈ 1.1). A flow rate of 1.0 mL/min and a column temperature of 30°C were found to provide robust and reproducible results.

2.3. Final Optimized Chromatographic Conditions

The final method parameters are summarized in the table below.

ParameterCondition
HPLC System Any standard HPLC system with a UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocols for Standard and Sample Preparation

3.1. Reagents and Equipment

  • 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid reference standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Analytical balance, volumetric flasks, pipettes, 0.45 µm solvent filters, HPLC vials.

3.2. Mobile Phase Preparation (1 Liter)

  • Measure 400 mL of deionized water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix.

  • Add 600 mL of HPLC-grade acetonitrile to the acidified water.

  • Cap the bottle, mix thoroughly, and sonicate for 10 minutes to degas.

3.3. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • This stock solution should be stored at 2-8°C and can be used for up to 7 days.

3.4. Calibration Standards Preparation Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation Protocol (ICH Q2(R1))

The optimized method was subjected to a full validation study as prescribed by ICH guidelines to demonstrate its suitability for the intended purpose.[1][2][3][5][6]

G cluster_0 Method Performance Characteristics cluster_1 Validation Outcome Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOQ & LOD Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method Robustness->Validated

Caption: Workflow for Analytical Method Validation.

4.1. Specificity

  • Purpose: To ensure that the signal measured is from the analyte of interest, without interference from matrix components, impurities, or degradants.

  • Protocol:

    • Inject a blank solution (mobile phase) to check for baseline interference.

    • Inject a solution of the reference standard.

    • If available, inject a placebo or matrix blank.

    • Peak purity analysis was performed using a Diode Array Detector (DAD) to confirm the homogeneity of the analyte peak.

  • Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time. The peak purity index should be > 0.999.

4.2. Linearity and Range

  • Purpose: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five concentrations across the desired range (e.g., 1-100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

4.3. Accuracy

  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (low, medium, high; e.g., 10, 50, 80 µg/mL).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percent recovery. Recovery (%) = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

4.4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the peak areas.

  • Acceptance Criteria: The RSD should be ≤ 2.0% for repeatability and intermediate precision.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Calculated based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ value should be confirmed by analyzing a standard at this concentration and ensuring it meets accuracy (95-105%) and precision (RSD ≤ 10%) requirements.

4.6. Robustness

  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small changes to key parameters, one at a time.

    • Variations included:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (Acetonitrile ± 2%)

    • Assess the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of results should be ≤ 2.0%.

Validation Results Summary

The method successfully met all pre-defined acceptance criteria.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 25,480
5.0 126,950
10.0 253,600
25.0 635,100
50.0 1,271,500
100.0 2,542,300
Linear Regression y = 25401x + 1250

| Correlation (R²) | 0.9998 |

Table 2: Accuracy and Precision

Parameter Level Result Acceptance Criteria
Accuracy Low (10 µg/mL) 99.5% Recovery 98.0 - 102.0%
Medium (50 µg/mL) 100.3% Recovery 98.0 - 102.0%
High (80 µg/mL) 99.8% Recovery 98.0 - 102.0%
Precision Repeatability 0.8% RSD ≤ 2.0%

| | Intermediate | 1.2% RSD | ≤ 2.0% |

Calculated Limits:

  • LOD: 0.2 µg/mL

  • LOQ: 0.7 µg/mL

The robustness study showed that minor variations in flow rate, temperature, and mobile phase composition did not significantly impact the results, confirming the method's reliability for routine use.

Conclusion

A highly reliable and robust isocratic RP-HPLC method for the quantification of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid has been successfully developed and validated. The method is specific, linear, accurate, and precise over a wide concentration range. The detailed protocols provided in this application note can be readily implemented in quality control and research laboratories for the routine analysis of this compound. This work adheres to the principles of analytical procedure development and validation outlined by major regulatory bodies.[5][7][8][9]

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][5]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][9]

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][8]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • U.S. Food and Drug Administration (FDA). Guidance on Analytical Method Validation. [Link][7]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link][10]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link][11]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link][12]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6]

Sources

Method

Application Notes and Protocols: 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid as a Pivotal Chemical Intermediate in Drug Discovery

Abstract In the landscape of modern drug discovery, the strategic use of chemical intermediates is fundamental to the efficient synthesis of novel active pharmaceutical ingredients (APIs). These molecular building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the strategic use of chemical intermediates is fundamental to the efficient synthesis of novel active pharmaceutical ingredients (APIs). These molecular building blocks provide the necessary framework for constructing complex therapeutic agents. This document provides a comprehensive guide to the synthesis, characterization, and application of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, a versatile keto acid intermediate. We will explore its synthesis via a classic Friedel-Crafts acylation, followed by its conversion to a downstream target, 4-(3,5-Dimethylphenyl)-2-methylbutanoic acid, through a robust reduction protocol. These protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and practical considerations for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of Chemical Intermediates

Pharmaceutical intermediates are chemical compounds that serve as crucial precursors in the multi-step synthesis of APIs. They are the foundational components that, through a series of chemical transformations, ultimately yield the final drug substance. The judicious selection and efficient synthesis of intermediates are paramount for several reasons:

  • Enabling Complex Syntheses: Intermediates allow for a modular approach to building complex molecules, breaking down a lengthy synthesis into manageable and optimizable steps.

  • Ensuring Purity and Quality: The quality of an intermediate directly impacts the purity of the final API. Well-characterized and highly pure intermediates are essential for meeting stringent regulatory standards.

  • Facilitating Structural Modification: The intermediate stage offers a prime opportunity for structural diversification. By modifying the intermediate, chemists can generate a library of related compounds for structure-activity relationship (SAR) studies, a cornerstone of lead optimization.

  • Improving Cost-Effectiveness: Streamlining the synthesis of key intermediates can significantly reduce the overall cost of drug production.

The subject of this guide, 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, exemplifies a valuable intermediate. Its structure, featuring a substituted aromatic ring, a ketone, and a carboxylic acid, provides multiple points for chemical modification, making it a versatile scaffold for the synthesis of a diverse range of potential drug candidates. The presence of the 3,5-dimethylphenyl moiety is of particular interest, as "magic methyl" effects can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid

The synthesis of the title compound is achieved through a Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in aromatic chemistry. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Reaction Scheme

The synthesis proceeds by reacting m-xylene with methylsuccinic anhydride in the presence of anhydrous aluminum chloride (AlCl₃).

Synthesis_Scheme_1 m_xylene m-Xylene product 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid m_xylene->product 1. methylsuccinic_anhydride Methylsuccinic Anhydride methylsuccinic_anhydride->product 2. catalyst Anhydrous AlCl₃ catalyst:s->product:n

Figure 1: Synthesis of the target intermediate.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
m-XyleneC₈H₁₀106.1750 mL
Methylsuccinic anhydrideC₅H₆O₃114.1011.4 g (0.1 mol)
Anhydrous Aluminum ChlorideAlCl₃133.3429.3 g (0.22 mol)
Dichloromethane (DCM)CH₂Cl₂84.93100 mL
6M Hydrochloric AcidHCl36.46150 mL
Diethyl Ether(C₂H₅)₂O74.12200 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure:

  • Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (29.3 g) and dichloromethane (50 mL). The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: A solution of methylsuccinic anhydride (11.4 g) and m-xylene (50 mL) in dichloromethane (50 mL) is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours. The color of the mixture will typically darken.

  • Workup - Quenching: The reaction mixture is slowly and carefully poured onto crushed ice (200 g) in a large beaker with vigorous stirring. This is followed by the slow addition of 6M hydrochloric acid (150 mL) to decompose the aluminum chloride complex.

  • Workup - Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • Workup - Washing and Drying: The combined organic layers are washed with water (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude solid is then recrystallized from a mixture of toluene and heptane to afford pure 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid as a white to off-white solid.

Expected Yield and Characterization:

PropertyValue
Yield 75-85%
Appearance White to off-white solid
Melting Point 110-112 °C
¹H NMR (CDCl₃, 400 MHz) δ 1.25 (d, 3H), 2.35 (s, 6H), 2.80 (dd, 1H), 3.20-3.35 (m, 2H), 7.20 (s, 1H), 7.60 (s, 2H), 11.5 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 17.2, 38.4, 39.1, 40.2, 126.5, 128.9, 134.7, 138.2, 178.9, 199.8
IR (KBr, cm⁻¹) 3300-2500 (broad O-H), 1710 (C=O, acid), 1680 (C=O, ketone)

Application in Drug Discovery: Synthesis of a Downstream Target

The synthesized intermediate can be utilized to create a variety of potential drug candidates. A common transformation in medicinal chemistry is the reduction of a ketone to an alkane, which can significantly alter the three-dimensional shape and lipophilicity of a molecule. Here, we describe the reduction of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid to 4-(3,5-Dimethylphenyl)-2-methylbutanoic acid. This can be achieved via several methods, with the Clemmensen and Wolff-Kishner reductions being the most classic.

Choosing the Right Reduction Method

The choice between the Clemmensen and Wolff-Kishner reduction depends on the stability of the substrate to acidic or basic conditions.

  • Clemmensen Reduction: Employs zinc amalgam and concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.

  • Wolff-Kishner Reduction: Utilizes hydrazine and a strong base (e.g., KOH) in a high-boiling solvent. This method is ideal for substrates that are sensitive to acid but stable in strong base.

Given that our intermediate contains a carboxylic acid, which is stable under acidic conditions, the Clemmensen reduction is a suitable choice.

Reduction_Scheme reactant 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid product 4-(3,5-Dimethylphenyl)-2-methylbutanoic acid reactant->product Clemmensen Reduction reagents Zn(Hg), conc. HCl reagents:s->product:n

Figure 2: Reduction of the keto acid intermediate.

Experimental Protocol: Clemmensen Reduction

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acidC₁₄H₁₈O₃234.292.34 g (10 mmol)
Zinc Amalgam (Zn(Hg))--15 g
Concentrated Hydrochloric AcidHCl36.4625 mL
TolueneC₇H₈92.1420 mL
WaterH₂O18.0210 mL
Diethyl Ether(C₂H₅)₂O74.12100 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure:

  • Preparation of Zinc Amalgam: Zinc powder (15 g) is washed with 5% HCl, then with water. It is then treated with a solution of mercuric chloride (1.5 g) in water (20 mL) and concentrated HCl (1 mL) for 5 minutes with occasional shaking. The aqueous solution is decanted, and the amalgamated zinc is washed with water.

  • Reaction Setup: A 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the prepared zinc amalgam, concentrated hydrochloric acid (15 mL), water (10 mL), and toluene (20 mL).

  • Addition of Substrate: 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (2.34 g) is added to the flask.

  • Reaction: The mixture is heated to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid (5 mL each) are added every hour for 4 hours.

  • Workup - Isolation: After cooling to room temperature, the aqueous layer is decanted from the zinc amalgam. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Workup - Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel if necessary.

Expected Yield and Characterization:

PropertyValue
Yield 60-70%
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 0.95 (d, 3H), 1.60-1.80 (m, 2H), 2.25 (s, 6H), 2.40-2.60 (m, 3H), 6.80 (s, 1H), 6.85 (s, 2H), 11.8 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 17.8, 21.3, 34.5, 36.8, 38.9, 126.8, 127.2, 137.9, 141.5, 182.1
IR (thin film, cm⁻¹) 3300-2500 (broad O-H), 1705 (C=O, acid)

Potential Therapeutic Applications and Further Diversification

The resulting 4-(3,5-Dimethylphenyl)-2-methylbutanoic acid scaffold can serve as a starting point for the synthesis of various classes of therapeutic agents. For instance, derivatives of 3,5-dimethylphenyl have been explored as:

  • Anti-inflammatory agents: By targeting enzymes like phosphodiesterase 4 (PDE4), which is involved in inflammatory pathways.

  • Anticancer agents: Certain dimethylphenyl derivatives have shown activity against various cancer cell lines.

  • Opioid receptor antagonists: Substituted phenylpiperidines have been developed as potent opioid receptor antagonists.

  • NK1 Receptor Antagonists: Phenylpiperazine derivatives have shown promise as neurokinin-1 (NK1) receptor antagonists for the treatment of depression and other CNS disorders.

Further modifications of the butanoic acid derivative can be readily achieved. For example, the carboxylic acid can be converted to amides, esters, or other functional groups to explore a wider chemical space and optimize for desired biological activity.

Drug_Discovery_Workflow cluster_0 Synthesis & Modification cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Start 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (Intermediate) Reduction Reduction (e.g., Clemmensen) Start->Reduction Derivative 4-(3,5-Dimethylphenyl)-2-methylbutanoic acid Reduction->Derivative Diversification Further Chemical Diversification (Amidation, Esterification, etc.) Derivative->Diversification Screening High-Throughput Screening (HTS) Diversification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies (In vivo, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Potential Drug Candidate Clinical->Drug

Figure 3: General workflow in drug discovery.

Conclusion

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a valuable and versatile chemical intermediate with significant potential in drug discovery. The protocols detailed herein for its synthesis and subsequent reduction provide a solid foundation for researchers to access this scaffold and explore its utility in the development of novel therapeutic agents. By understanding the principles behind these chemical transformations and employing robust experimental techniques, scientists can efficiently generate diverse molecular libraries for biological screening, ultimately accelerating the path towards new medicines.

References

  • Clemmensen reduction - Wikipedia. Available at: [Link]

  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available at: [Link]

  • Reachem. The Role of Pharmaceutical Intermediates in Accelerating Drug Development and Production. Available at: [Link]

  • Tianming Pharmaceutical. Understanding Pharma Intermediates: A Comprehensive Guide. Available at: [Link]

  • Nexizo. The Role of Chemicals in the Growth of the Pharmaceutical Industry. Available at: [Link]

  • Organic Reactions. The Clemmensen Reduction. Available at: [Link]

  • Organic Chemistry Portal. Clemmensen Reduction. Available at: [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]

  • OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Available at: [Link]

  • ResearchGate. A simple synthesis of alpha-methyl-gamma-keto acids | Request PDF. Available at: [Link]

  • JoVE. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. Available at: [Link]

  • ACS Publications. Tandem Chain Extension-Homoenolate Formation: The Formation of α-Methylated-γ-Keto Esters | Organic Letters. Available at: [Link]

  • ResearchGate. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available at: [Link]

  • PubMed. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available at: [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. Available at: [Link]

  • LookChem. Industrial Applications of 4-(4-Methylphenyl)-4-oxobutanoic Acid: A Buyer's Guide. Available at: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available at: [Link]

  • YouTube. F C alkylation of m xylene (Pre-lab lecture). Available at: [Link]

  • Chegg.com. Solved experiment : friedel crafts alkylation of m-xylene. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (Hep
Application

Application Note: Catalytic Reduction Strategies for 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid

Introduction and Mechanistic Rationale The targeted reduction of aryl-substituted γ -keto acids, such as 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid , is a critical transformation in the synthesis of complex pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The targeted reduction of aryl-substituted γ -keto acids, such as 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid , is a critical transformation in the synthesis of complex pharmaceutical intermediates. This bifunctional molecule features a ketone at the C4 position and a carboxylic acid at C1, separated by a chiral center at C2. The catalytic reduction of the ketone functionality typically yields a γ -hydroxy acid intermediate, which subsequently undergoes spontaneous intramolecular esterification to form a highly substituted chiral γ -lactone[1].

Achieving high enantioselectivity and diastereoselectivity during the reduction of the C4 ketone is paramount. Modern catalytic strategies rely heavily on transition-metal-catalyzed asymmetric hydrogenation. The causality behind selecting specific chiral ligands (e.g., QuinoxP* or SpiroPAP) lies in their ability to create a rigid, sterically demanding chiral pocket that dictates the facial approach of the hydride to the ketone, effectively overriding the inherent stereocontrol of the existing C2 methyl group[2].

Pathway Visualization: From Keto Acid to Chiral Lactone

The reduction process is not a single-step transformation but a tandem reduction-lactonization cascade. Understanding this pathway is essential for optimizing reaction conditions, such as solvent choice (which must facilitate proton transfer) and pressure.

Pathway KetoAcid 4-(3,5-Dimethylphenyl)- 2-methyl-4-oxobutyric acid HydroxyAcid Chiral γ-Hydroxy Acid (Intermediate) KetoAcid->HydroxyAcid Asymmetric Hydrogenation Catalyst Chiral Catalyst (e.g., Ni-QuinoxP* / H2) Catalyst->HydroxyAcid Lactone Chiral γ-Aryl Lactone (Target Product) HydroxyAcid->Lactone Intramolecular Cyclization (-H2O)

Figure 1: Tandem catalytic asymmetric hydrogenation and lactonization cascade.

Comparative Analysis of Catalytic Systems

The selection of the metal center and chiral ligand drastically impacts the turnover number (TON) and enantiomeric excess (ee). Recent advancements have shifted focus from expensive precious metals (Ru, Ir) to earth-abundant metals (Ni) without sacrificing efficacy[3].

Table 1: Quantitative Comparison of Catalytic Systems for γ -Aryl Keto Acid Reduction

Catalytic SystemLigand TypeH₂ Pressure (atm)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
Ir(I) [1]SpiroPAP5025>9995 - 99
Ru(II) [4]PHOX3040>9592 - 98
Ni(II) [2](R,R)-QuinoxP*3045>9994 - 99.9
Ni/Zn Co-cat [4]Chiral Diamine405090 - 99Up to 98

Note: Data represents generalized optimization parameters for γ -aryl keto acids structurally analogous to the target molecule.

Experimental Protocol: Nickel-Catalyzed Asymmetric Hydrogenation

The following protocol utilizes a Nickel-based catalytic system, prioritized for its cost-effectiveness and high stereoselectivity in synthesizing chiral γ -lactones from aromatic keto acids[5]. This protocol is designed as a self-validating system; the spontaneous lactonization serves as an internal indicator of successful ketone reduction.

Materials and Reagents
  • Substrate: 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (1.0 mmol)

  • Catalyst Precursor: Ni(ClO₄)₂·6H₂O (0.05 mol %)

  • Chiral Ligand: (R,R)-QuinoxP* (0.055 mol %)

  • Solvent: 2,2,2-Trifluoroethanol (TFE), anhydrous and degassed (5.0 mL)

  • Gas: High-purity Hydrogen (H₂, 99.999%)

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox Required):

    • Rationale: Ni(II) complexes with phosphine ligands are sensitive to oxidation.

    • In an argon-filled glovebox, weigh Ni(ClO₄)₂·6H₂O and (R,R)-QuinoxP* into a dry vial.

    • Add 1.0 mL of degassed TFE. Stir at room temperature for 30 minutes to ensure complete complexation (solution will turn a distinct orange/red hue).

  • Substrate Loading:

    • Transfer 1.0 mmol of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid into a stainless-steel autoclave equipped with a magnetic stir bar.

    • Transfer the pre-formed catalyst solution into the autoclave. Rinse the catalyst vial with the remaining 4.0 mL of TFE and add to the reactor.

  • Hydrogenation:

    • Seal the autoclave and remove it from the glovebox.

    • Purge the reactor with H₂ gas three times (pressurize to 10 atm, then carefully release).

    • Pressurize the autoclave to exactly 30 atm of H₂.

    • Causality: 30 atm provides optimal dissolved hydrogen concentration in TFE to drive the rate-limiting hydride transfer step[3].

  • Reaction Execution:

    • Place the autoclave in a pre-heated oil bath or heating block set to 45 °C.

    • Stir vigorously (800-1000 rpm) for 12 hours. High stirring rates are crucial to overcome gas-liquid mass transfer limitations.

  • Workup and Isolation:

    • Cool the autoclave to room temperature and carefully vent the H₂ gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Self-Validation Step: Analyze the crude mixture via ¹H NMR. The disappearance of the ketone α -protons and the appearance of the lactone methine proton (typically around δ 5.0 - 5.5 ppm) confirms successful reduction and cyclization.

    • Purify the resulting γ -lactone via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

Welcome to the technical support center for the synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) related to this specific chemical synthesis. Our goal is to empower you with the knowledge to overcome common experimental hurdles and significantly improve your reaction yield and product purity.

The synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is typically achieved via a Friedel-Crafts acylation reaction between m-xylene and methylsuccinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While theoretically straightforward, this reaction is often plagued by issues that can lead to low yields and the formation of unwanted byproducts. This guide will dissect these challenges and provide actionable solutions.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the most common causes?

A1: Low or no yield in this Friedel-Crafts acylation is a frequent issue that can typically be traced back to several key factors related to reactants, catalyst, and reaction conditions. Here are the primary culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is absolutely critical to maintain strictly anhydrous (dry) conditions throughout the setup and execution of the reaction.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction mixture, preventing it from participating in further catalytic cycles. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent (methylsuccinic anhydride) is often required to drive the reaction to completion.

  • Purity of Reactants: The purity of m-xylene and methylsuccinic anhydride is paramount. Impurities in the starting materials can interfere with the reaction, leading to side products or inhibition of the catalyst.

  • Reaction Temperature: While heating can sometimes increase the reaction rate, excessive temperatures can lead to decomposition of reactants and products, as well as the formation of tar-like materials.[3] For this specific synthesis, a controlled temperature, often starting at a lower temperature and gradually warming to room temperature, is advisable.

Issue 2: Formation of Isomeric Byproducts

Q2: I've obtained a product, but my analysis (e.g., NMR, GC-MS) shows a mixture of isomers instead of the desired 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. Why is this happening and how can I improve selectivity?

A2: The formation of isomers is a common challenge in Friedel-Crafts reactions involving substituted aromatic rings. In the case of m-xylene, which has two methyl groups, the incoming electrophile can potentially attack different positions on the ring.

  • Directing Effects of Methyl Groups: The methyl groups are ortho- and para-directing.[4] In m-xylene, this means the positions ortho and para to the methyl groups are activated towards electrophilic substitution. The desired product results from acylation at the C4 position, which is para to one methyl group and ortho to the other. However, acylation can also occur at other activated positions, leading to isomeric products.

  • Steric Hindrance: The methyl groups on the m-xylene ring, as well as the methyl group on the methylsuccinic anhydride, can create steric hindrance. This can influence the regioselectivity of the reaction, sometimes favoring the formation of less sterically hindered isomers.[5]

  • Kinetic vs. Thermodynamic Control: The ratio of isomeric products can be influenced by whether the reaction is under kinetic or thermodynamic control.[3][5]

    • Kinetic control , which favors the fastest-forming product, is typically achieved at lower reaction temperatures.[6]

    • Thermodynamic control , which favors the most stable product, is promoted by higher temperatures and longer reaction times.[3]

To improve the selectivity for the desired 4-(3,5-Dimethylphenyl) isomer, it is generally recommended to run the reaction under kinetic control by maintaining a low reaction temperature (e.g., 0-5 °C) during the initial addition of reactants.

Issue 3: Tar Formation and Dark Reaction Mixtures

Q3: My reaction mixture turned dark and I observed the formation of a significant amount of tar-like material, which complicated purification and resulted in a low yield. What causes this?

A3: Tar formation is a strong indicator of decomposition and unwanted side reactions, often triggered by overly harsh reaction conditions.[3]

  • High Reaction Temperature: As mentioned previously, excessive heat is a primary cause of tar formation.[3] It's crucial to carefully control the temperature, especially during the exothermic addition of the Lewis acid and the acylating agent.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period, particularly at elevated temperatures, increases the likelihood of side reactions and degradation of the product.[6]

  • Reactive Solvents: While a solvent is necessary, some can participate in side reactions. For this synthesis, a relatively inert solvent like dichloromethane (DCM) or dichloroethane (DCE) is a suitable choice.

II. Optimization Strategies & Recommended Protocols

To address the challenges outlined above, we provide a set of optimized protocols and strategies.

Key Optimization Parameters
ParameterRecommendationRationale
Reactant & Solvent Purity Use freshly distilled m-xylene and high-purity methylsuccinic anhydride. Solvents should be anhydrous grade.Impurities, especially water, can deactivate the catalyst and lead to side reactions.[1][2]
Catalyst Loading Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to methylsuccinic anhydride.To compensate for the catalyst being complexed by the ketone product.[1]
Reaction Temperature Maintain the temperature at 0-5 °C during the addition of reactants, then allow to slowly warm to room temperature.To favor kinetic control, minimize side reactions, and prevent tar formation.[3][6]
Order of Addition Slowly add a solution of methylsuccinic anhydride to a cooled suspension of AlCl₃ in the solvent, followed by the dropwise addition of m-xylene.This helps to control the exothermicity of the reaction and maintain a low concentration of the reactive electrophile, which can disfavor side reactions.[6]
Reaction Monitoring Monitor the progress of the reaction by Thin Layer Chromatography (TLC).To determine the optimal reaction time and avoid prolonged reaction times that can lead to byproduct formation.[3]
Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Oven-dried Glassware suspend_alcl3 Suspend AlCl3 in Anhydrous Solvent prep_glassware->suspend_alcl3 prep_reagents Anhydrous Reagents prep_reagents->suspend_alcl3 cool Cool to 0-5 °C suspend_alcl3->cool add_anhydride Slowly Add Methylsuccinic Anhydride cool->add_anhydride add_xylene Dropwise Add m-Xylene add_anhydride->add_xylene stir Stir and Monitor by TLC add_xylene->stir quench Quench with Ice/HCl stir->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify G start Low or No Yield? check_anhydrous Were anhydrous conditions maintained? start->check_anhydrous yes_anhydrous Yes check_anhydrous->yes_anhydrous Yes no_anhydrous No check_anhydrous->no_anhydrous No check_catalyst Was sufficient catalyst used? yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No check_temp Was the temperature controlled? yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No yes_anhydrous->check_catalyst sol_anhydrous Redry all reagents, solvents, and glassware. no_anhydrous->sol_anhydrous yes_catalyst->check_temp sol_catalyst Increase catalyst loading to 1.1-1.2 eq. no_catalyst->sol_catalyst other_issues Consider other issues: - Purity of starting materials - Reaction time yes_temp->other_issues sol_temp Maintain low temperature (0-5 °C) during addition. no_temp->sol_temp

Sources

Optimization

reducing byproducts and impurities in 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid preparation

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. Our objective is to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. Our objective is to provide actionable solutions to common challenges encountered during its preparation, focusing on the reduction of byproducts and impurities. This document is structured as a dynamic troubleshooting guide and FAQ, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid?

The most common and industrially relevant method for synthesizing this keto-acid is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of m-xylene (1,3-dimethylbenzene) with methylsuccinic anhydride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The reaction deactivates the aromatic ring upon acylation, which conveniently prevents polysubstitution, a common issue with Friedel-Crafts alkylation reactions.[2]

Q2: Why is the choice of Lewis acid and its stoichiometry critical?

The Lewis acid catalyst, such as AlCl₃, plays a dual role. First, it activates the methylsuccinic anhydride to form a highly electrophilic acylium ion intermediate. Second, the resulting ketone product is a Lewis base and forms a stable complex with the AlCl₃. Because of this product-catalyst complexation, the Lewis acid is not truly catalytic and must be used in stoichiometric amounts (at least one equivalent per mole of anhydride) for the reaction to proceed to completion.[2] Using insufficient catalyst is a primary cause of low conversion.

Q3: What are the most critical reaction parameters to control?

Success in this synthesis hinges on the rigorous control of three key parameters:

  • Anhydrous Conditions: Aluminum chloride and the acylium ion intermediate are extremely sensitive to moisture. Any water present will hydrolyze the AlCl₃, deactivating the catalyst and leading to significantly lower yields.[3] All glassware must be oven-dried, and solvents must be anhydrous.

  • Temperature Control: The reaction is typically exothermic. It is often initiated at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions, then allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Regioselectivity: The directing effects of the two methyl groups on the m-xylene ring primarily favor acylation at the C4 position, which is para to one methyl group and ortho to the other. However, acylation can also occur at the C2 position, leading to an isomeric impurity.

Troubleshooting Guide: Byproducts and Impurities

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective actions.

Issue 1: Low Reaction Yield

Q: My final isolated yield is consistently below 50%. I've confirmed the identity of the product. What are the likely causes?

A: Low yield is the most common complaint and can be traced to several factors. The underlying cause is often related to the deactivation or insufficient quantity of the Lewis acid catalyst.

  • Probable Cause 1: Moisture Contamination. This is the leading cause of failure. Anhydrous AlCl₃ reacts exothermically with water to form inactive aluminum hydroxide and HCl gas.[3]

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use a high-grade anhydrous solvent (e.g., dichloromethane or nitrobenzene). Handle the hygroscopic AlCl₃ quickly in a dry environment (e.g., a glove box or under a nitrogen blanket).

  • Probable Cause 2: Inefficient Quenching and Work-up. The product-AlCl₃ complex must be hydrolyzed to liberate the free ketone. If this is done improperly, product can be lost.

    • Solution: The reaction mixture should be quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This exothermic process must be done carefully to prevent overheating. The acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble species (e.g., [Al(H₂O)₆]³⁺), facilitating a clean separation from the organic layer.

  • Probable Cause 3: Sub-stoichiometric Catalyst. As the product forms a complex with AlCl₃, at least 1.1 to 1.3 equivalents of the catalyst are recommended to ensure there is enough free catalyst to drive the reaction forward.

    • Solution: Re-evaluate your stoichiometry. Use a minimum of 1.1 equivalents of AlCl₃ relative to the limiting reagent (methylsuccinic anhydride).

Issue 2: Presence of Isomeric Impurity

Q: My NMR and GC-MS data indicate the presence of a significant isomeric byproduct. What is this impurity and how can I minimize its formation?

A: The primary isomeric byproduct is 4-(2,4-Dimethylphenyl)-2-methyl-4-oxobutyric acid . This arises from the acylation of m-xylene at the C2 position, which is ortho to both methyl groups. While electronically favorable, it is sterically hindered compared to C4 acylation.

  • Mechanism of Formation: The electrophilic acylium ion can attack any activated position on the m-xylene ring. While the C4 position is favored, the C2 position is also highly activated.

  • Strategies for Minimizing the Isomer:

    • Solvent Choice: The choice of solvent can influence the steric bulk of the electrophilic species. In a non-polar solvent like dichloromethane (DCM), the AlCl₃-anhydride complex is less solvated and sterically demanding, which can favor attack at the less hindered C4 position.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., holding at 0 °C for a longer duration before warming) can enhance selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the thermodynamically more stable C4-acylated product.

The following diagram illustrates the desired reaction pathway versus the formation of the primary isomeric byproduct.

G cluster_reactants Reactants cluster_products Potential Products mXylene m-Xylene Intermediate Acylium Ion Intermediate mXylene->Intermediate C4 Attack (Less Hindered) mXylene->Intermediate C2 Attack (Sterically Hindered) MeAnhydride Methylsuccinic Anhydride MeAnhydride->Intermediate Catalyst AlCl₃ Catalyst->MeAnhydride Product_Desired 4-(3,5-Dimethylphenyl)-...-acid (Desired Product) Intermediate->Product_Desired Product_Isomer 4-(2,4-Dimethylphenyl)-...-acid (Isomeric Byproduct) Intermediate->Product_Isomer

Caption: Reaction pathways for the Friedel-Crafts acylation of m-xylene.

Issue 3: Product Fails to Crystallize or Purify

Q: My crude product is a persistent, dark oil that resists crystallization. Column chromatography gives poor separation. What should I do?

A: An oily product that is difficult to purify often indicates the presence of unreacted starting materials, residual aluminum salts, and/or hydrolyzed anhydride.

  • Diagnostic Check: First, obtain a ¹H NMR spectrum of the crude oil. The presence of a sharp singlet around 2.3 ppm could indicate unreacted m-xylene. A broad signal above 10 ppm might suggest the presence of methylsuccinic acid from anhydride hydrolysis.

  • Purification Protocol: Aqueous Wash. Before attempting crystallization or chromatography, a thorough aqueous work-up is essential to remove water-soluble impurities.[4]

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with:

      • 1M HCl: To remove any remaining aluminum salts.

      • Saturated NaHCO₃ solution: To remove unreacted methylsuccinic anhydride (as its sodium salt) and the carboxylic acid product if separation is desired at this stage (note: your product is also an acid). Use this step cautiously if you want to keep the product in the organic layer. A better approach is to remove unreacted anhydride before work-up if possible.

      • Brine (Saturated NaCl): To break emulsions and remove excess water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: After the aqueous wash, attempt crystallization from a mixed solvent system, such as toluene/hexanes or ethyl acetate/heptane.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

This protocol is a representative procedure. Researchers should adapt it based on their specific equipment and scale.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (1.3 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve methylsuccinic anhydride (1.0 eq.) and m-xylene (1.2 eq.) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers. Wash with 1M HCl, then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: HPLC Method for Purity Assessment

This HPLC method provides a baseline for separating the target compound from key impurities.[5]

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately polar organic molecules.
Mobile Phase Acetonitrile : Water (with 0.1% Trifluoroacetic Acid)Gradient elution may be necessary for complex mixtures.
Example Gradient: 30% to 90% Acetonitrile over 15 minStarts polar to elute hydrophilic impurities, ramps up to elute the product and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp 35 °CEnsures reproducible retention times.
Detection UV at 254 nmThe aromatic ketone chromophore absorbs strongly at this wavelength.
Injection Vol. 5 µLStandard volume.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

G cluster_causes Identify Probable Cause cluster_solutions Implement Solution Start Start Synthesis Problem Low Yield or Impure Product Start->Problem Analysis Analyze Crude by NMR & HPLC Problem->Analysis Cause_Moisture Unreacted Starting Materials? (Moisture/Catalyst Issue) Analysis->Cause_Moisture Cause_Isomer Isomeric Impurity Present? Analysis->Cause_Isomer Cause_Workup Broad Hump/Baseline Noise? (Work-up/Salt Issue) Analysis->Cause_Workup Sol_Moisture Action: - Dry all reagents/solvents - Increase catalyst loading Cause_Moisture->Sol_Moisture Sol_Isomer Action: - Lower reaction temperature - Change solvent Cause_Isomer->Sol_Isomer Sol_Workup Action: - Re-dissolve and perform aqueous wash (HCl, Brine) Cause_Workup->Sol_Workup End Achieve Pure Product Sol_Moisture->End Sol_Isomer->End Sol_Workup->End

Caption: A logical workflow for troubleshooting synthesis problems.

References

  • NextSDS. 4-(3,5-DIMETHYLPHENYL)-2-METHYL-4-OXOBUTYRIC ACID. [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. [Link]

  • YouTube. F C alkylation of m xylene (Pre-lab lecture). [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • YouTube. Friedel-Crafts Alkylation of m-Xylene. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • Google Patents. CN106008596A - Preparation method of 4-[hydroxy(methyl)

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid Workflows

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Overview & System Dynamics The synthesis and downstream processing of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (CAS: 898767-01-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Overview & System Dynamics

The synthesis and downstream processing of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (CAS: 898767-01-6)[1] is a highly temperature-dependent process. Because the intermediate acylium ions generated during its synthesis are highly reactive electrophiles, temperature acts as the master variable dictating regioselectivity, yield, and impurity profiles[2]. This support center provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure strict thermodynamic and kinetic control in your workflows.

Workflow A m-Xylene + Methylsuccinic Anhydride B Friedel-Crafts Acylation (0-5°C then 40°C) A->B AlCl3, DCM C 4-(3,5-Dimethylphenyl)- 2-methyl-4-oxobutyric acid (CAS: 898767-01-6) B->C Ice/HCl Quench (<10°C) D Intramolecular Cyclization (80-90°C) C->D Polyphosphoric Acid E Ketone Reduction (110-120°C) C->E Hydrazine / KOH

Fig 1. Synthetic workflow and thermal dependencies for the target gamma-keto acid.

Troubleshooting Guides & FAQs

Q1: Why do I see a high degree of isomerization and polyalkylation during the initial coupling of m-xylene and methylsuccinic anhydride? A1: This is a classic symptom of thermodynamic takeover due to poor temperature control during the Friedel-Crafts acylation[2]. The generation of the acylium ion from methylsuccinic anhydride and AlCl₃ is highly exothermic. If the addition temperature exceeds 5°C, kinetic control is lost. The methyl groups on m-xylene are ortho/para directing and activating, making the ring highly susceptible to over-alkylation or methyl migration (Jacobsen rearrangement) at elevated temperatures. Causality & Solution: Maintain the reaction vessel between 0°C and 5°C during the Lewis acid addition to stabilize the electrophilic complex, and only allow a controlled ramp to 40°C to overcome the activation energy barrier for C-C bond formation.

Q2: I am obtaining a high ratio of the 3-methyl isomer instead of the desired 2-methyl-4-oxobutyric acid. How does temperature affect this? A2: Methylsuccinic anhydride is unsymmetrical. Nucleophilic attack by m-xylene can occur at either carbonyl group. Under strict kinetic control (0–5°C), the attack preferentially occurs at the less sterically hindered carbonyl, yielding the desired 2-methyl-4-oxobutyric acid derivative[3]. Elevated temperatures provide enough thermal energy to overcome the steric hindrance of the adjacent methyl group, leading to the undesired 3-methyl isomer.

Q3: During the cyclization of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid to its tetralone derivative, my yield drops significantly if the temperature exceeds 100°C. Why? A3: Intramolecular cyclization of 4-aryl-4-oxobutyric acids typically utilizes strong acids (e.g., Polyphosphoric acid or concentrated H₂SO₄). Above 100°C, the target compound undergoes competitive thermodynamic side reactions, including decarboxylation and intermolecular condensation (forming polymeric tars). The optimal thermal window for the formation of the 6-membered tetralone ring via electrophilic aromatic substitution is strictly 80°C–90°C.

Q4: Can I use microwave irradiation to accelerate the Friedel-Crafts acylation without compromising regioselectivity? A4: Yes, but with strict thermal monitoring. Recent methodologies utilizing deep eutectic solvents or ionic liquids under microwave irradiation have successfully accelerated Friedel-Crafts acylations[4]. However, localized heating ("hot spots") can easily exceed the 40°C threshold for this specific m-xylene derivative. Ensure your microwave reactor is equipped with internal fiber-optic temperature probes to cap the bulk temperature at 45°C.

Mechanistic Pathway Dynamics

Mechanism Acylium Acylium Ion Intermediate Highly Reactive Electrophile Kinetic Kinetic Acylium->Kinetic Low Temp (0-5°C) Thermo Thermo Acylium->Thermo High Temp (>60°C) Product Target Compound 4-(3,5-Dimethylphenyl)- 2-methyl-4-oxobutyric acid Kinetic->Product Optimal Yield (>95%) Thermo->Product Low Yield / Impurities

Fig 2. Thermodynamic vs. kinetic control pathways during the Friedel-Crafts acylation step.

Quantitative Data: Thermal Impact Matrix

Summarizing the causality of temperature across the workflow, the following table outlines the required thermal bounds and the physical consequences of deviation.

Reaction PhaseTarget Temperature RangeKinetic Outcome (Desired)Thermodynamic Consequence (If Exceeded)
AlCl₃ Complexation 0°C – 5°CControlled acylium ion generation; regioselective anhydride opening.Runaway exotherm; formation of the 3-methyl isomer byproduct.
C-C Bond Formation 35°C – 40°CHigh para-regioselectivity (>95%) relative to the xylene methyls.Methyl migration (isomerization); Polyalkylation of the aromatic ring.
Aqueous Quench < 10°CPreservation of the oxobutyric acid structure.Lactonization; thermal degradation of the product.
Intramolecular Cyclization 80°C – 90°CEfficient 6-membered tetralone ring formation.Decarboxylation; intermolecular tar/polymer formation.

Standard Operating Protocol (SOP): Temperature-Controlled Synthesis

Objective: Maximize regioselectivity and yield of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid via strict thermal management.

Self-Validating System: This protocol utilizes in-process thermal profiling. A sudden spike in internal temperature (>5°C/min) during Step 3 indicates runaway complexation, requiring immediate cessation of AlCl₃ addition.

Step-by-Step Methodology:

  • Preparation: Charge a dry, jacketed reactor equipped with an internal RTD temperature probe with m-xylene (3.0 eq) and methylsuccinic anhydride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Kinetic Cooling: Circulate coolant to bring the internal reactor temperature strictly to 0°C to 2°C.

  • Lewis Acid Addition (Critical Step): Add anhydrous AlCl₃ (2.2 eq) portion-wise over 60 minutes. Causality: AlCl₃ complexation is strongly exothermic. Adjust the addition rate to ensure the internal temperature never exceeds 5°C to prevent premature, unselective ring attack and force the regioselective opening of the anhydride.

  • Thermal Ramp: Once addition is complete, gradually ramp the jacket temperature to achieve an internal temperature of 35°C–40°C. Hold for 4 hours. Causality: This specific temperature provides the exact thermal energy required to overcome the activation energy barrier for the C-C bond formation while remaining below the threshold for thermodynamic isomerization.

  • Quenching: Cool the mixture back to 0°C. Carefully quench by transferring the reaction mixture via cannula into a vigorously stirred solution of crushed ice and 1M HCl. Maintain the quench bath below 10°C to prevent hydrolysis or lactonization of the product.

  • Isolation & Validation: Extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Validation Checkpoint: Post-reaction validation is achieved via HPLC (C18 column, MeCN/H₂O gradient). The target compound should exhibit >95% AUC purity, with the primary impurity (the 3-methyl isomer) remaining <2%.

References

  • NextSDS Database. "4-(3,5-DIMETHYLPHENYL)-2-METHYL-4-OXOBUTYRIC ACID".
  • Google Patents. "US7115782B2 - Process for producing aromatic compounds by Friedel-Crafts reaction".
  • ResearchGate.
  • Journal of Medicinal Chemistry (ACS). "1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists".

Sources

Optimization

preventing oxidation of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid during long-term storage

Technical Support Center: Stability & Storage of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid

Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals handling 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid . As a complex keto-acid, this compound presents unique stability challenges during long-term storage. This guide synthesizes structural chemistry, thermodynamic principles, and regulatory guidelines to provide a self-validating system for preventing oxidative degradation.

Part 1: Chemical Vulnerability & Causality

To prevent degradation, we must first understand the structural liabilities of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. The molecule contains several oxidation-prone sites:

  • The C3 Methylene Group: Located α to the C4 ketone, these protons are acidic and prone to enolization. Enols are highly susceptible to autooxidation.

  • The C2 Methine Group: Located α to the carboxylic acid, this tertiary carbon is vulnerable to hydrogen atom abstraction, forming a stable radical.

  • The Benzylic Methyls (3,5-Dimethylphenyl): Benzylic C-H bonds are activated and can undergo radical-mediated oxidation, especially under actinic light[1].

When exposed to ambient air, light, or ambient temperatures, the aryl ketone moiety can act as a photosensitizer. This initiates homolytic cleavage or hydrogen abstraction, generating a carbon radical. Triplet oxygen ( 3O2​ ) rapidly reacts with these radicals to form peroxy radicals, which abstract further hydrogens to form hydroperoxides[2]. These hydroperoxides are unstable and eventually decompose into oxidative cleavage products (e.g., substituted benzoic acids and smaller carboxylic fragments).

Mechanism A 4-(3,5-Dimethylphenyl) -2-methyl-4-oxobutyric acid B Radical Initiation (Light / Heat) A->B Activation C Carbon Radical (C3, C2, or Benzylic) B->C H-abstraction D Peroxy Radical (+ Triplet O2) C->D + O2 E Hydroperoxide Intermediate D->E + H-donor F Oxidative Cleavage Products E->F Degradation

Fig 1: Autooxidation pathway of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my compound showing new peaks in HPLC/LC-MS after 3 months of storage at 4°C? A: Storage at 4°C is insufficient for long-term stability of sensitive keto-acids. The new peaks are likely oxidative cleavage products (such as 3,5-dimethylbenzoic acid). At 4°C, the kinetic energy is still sufficient for autooxidation to proceed, albeit slower than at room temperature. The presence of oxygen in the headspace of your vial provides the necessary reactant. You must lower the temperature to at least -20°C and remove oxygen to halt the radical chain reaction.

Q: Does moisture affect the oxidation rate of this compound? A: Yes. While oxidation is primarily driven by oxygen, moisture plays a critical catalytic role. Water facilitates the tautomerization of the C4 ketone to its enol form. The enol double bond is significantly more nucleophilic and reactive toward molecular oxygen than the keto form. Furthermore, hygroscopic absorption can lead to localized pH changes that accelerate degradation.

Q: I store my compound in a clear glass vial inside a dark fridge. Is this acceptable? A: No. Even brief exposure to laboratory lighting during sample retrieval can initiate radical formation. The 3,5-dimethylphenyl ketone system absorbs UV and near-UV light, promoting the molecule to an excited triplet state that readily abstracts hydrogen atoms. Always use amber glass vials to block actinic light transmission.

Q: Should I use Nitrogen ( N2​ ) or Argon ( Ar ) to purge the vials? A: Argon is strongly preferred. Argon is a noble gas and is approximately 38% denser than air. When you purge a vial, Argon settles at the bottom, effectively displacing the oxygen-rich air upward and out of the vial. Nitrogen is slightly lighter than air and tends to mix with ambient oxygen rather than forming a protective blanket over the solid API.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure scientific integrity and compliance with stability protocols, follow this self-validating workflow for handling and storing the compound.

Step-by-Step Methodology:

  • Equilibration: Before opening the master batch, allow the sealed container to equilibrate to room temperature in a desiccator for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound, accelerating enolization.

  • Aliquoting: Weigh the compound into single-use, amber glass vials (Type I borosilicate). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure.

  • Argon Purging: Insert an Argon gas line (fitted with a sterile filter) into the vial, keeping the tip just above the solid. Purge gently for 10–15 seconds. Causality: Displaces triplet oxygen, starving the autooxidation pathway of its primary reactant.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the exterior junction of the cap and vial tightly with Parafilm. Causality: PTFE is chemically inert and impermeable to oxygen, while Parafilm provides a secondary moisture barrier.

  • Storage: Place the sealed vials inside a secondary container with a desiccant (e.g., Drierite) and store at -20°C or -80°C.

Workflow S1 1. Bulk Compound Equilibration to RT S2 2. Weigh into Amber Glass Vials S1->S2 S3 3. Purge Headspace with Argon Gas S2->S3 S4 4. Cap and Seal with PTFE / Parafilm S3->S4 S5 5. Store at -20°C in Desiccator S4->S5

Fig 2: Step-by-step workflow for the long-term storage and aliquoting of the keto-acid.

Part 4: Stability Data & Regulatory Alignment

The following table summarizes the expected stability profiles based on principles derived from the ICH Q1A(R2) guidelines for new drug substances[3][4].

Storage ConditionAtmosphereContainer TypeExpected Shelf LifeRecommended Application
Ambient (25°C) Ambient AirClear Glass< 2 WeeksImmediate experimental use only; high risk of oxidative cleavage.
Refrigerated (4°C) Ambient AirAmber Glass1 - 3 MonthsShort-term staging; minor degradation peaks may appear in LC-MS.
Freezer (-20°C) Argon PurgedAmber Glass (PTFE Cap)12 - 24 MonthsStandard Long-Term Storage ; complies with general stability baselines.
Ultra-Low (-80°C) Argon PurgedAmber Glass (PTFE Cap)> 36 MonthsArchival storage for reference standards and critical preclinical batches.

Note: Routine purity verification via HPLC (UV at 254 nm) and LC-MS is recommended every 6 months for batches stored at -20°C.

References

  • ICH Q1A(R2) Stability Testing Guidelines Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Triplet Oxygen in Organic Synthesis and Autooxidation Mechanisms Source: Baran Laboratory, Scripps Research URL:[Link]

  • Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Photodegradation of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

Welcome to the technical support center for the analysis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid degradation under UV light exposure. This guide is designed for researchers, scientists, and professionals in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid degradation under UV light exposure. This guide is designed for researchers, scientists, and professionals in drug development who are investigating the photostability of this compound. Given the limited specific literature on this exact molecule, this resource synthesizes information from related aromatic ketones and general principles of photochemistry to provide a robust framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary photodegradation pathway for this compound?

A1: Based on its structure as an aryl alkyl ketone, 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is expected to undergo Norrish Type I and/or Norrish Type II reactions upon UV irradiation.[1][2]

  • Norrish Type I reaction: This involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of two radical intermediates.[1][2][3] These radicals can then undergo further reactions such as recombination or decarbonylation.

  • Norrish Type II reaction: This pathway involves the intramolecular abstraction of a hydrogen atom by the excited carbonyl group, forming a 1,4-biradical, which can then cleave to form an alkene and an enol or cyclize to form a cyclobutanol derivative.[1][4]

The dominant pathway will depend on factors such as the solvent, the presence of oxygen, and the specific wavelength of UV light used.

Q2: What are the likely degradation products I should be looking for?

A2: The specific degradation products will depend on the dominant reaction pathway.

  • From Norrish Type I: Expect to see products resulting from the recombination of the initial radical fragments, as well as products formed after decarbonylation of the acyl radical.

  • From Norrish Type II: The primary products would be an alkene and an enol (which would tautomerize to a ketone or aldehyde).

Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for the identification of these transformation products.[5]

Q3: How can I quantify the rate of photodegradation?

A3: The rate of photodegradation is typically quantified by determining the quantum yield (Φ). The quantum yield is the ratio of the number of molecules that react to the number of photons absorbed.[6][7] A higher quantum yield indicates a more efficient photochemical reaction. The determination of quantum yield requires careful measurement of the light intensity and the change in concentration of the parent compound over time.[8][9][10]

Q4: What are the key experimental parameters that will influence the degradation rate?

A4: Several factors can significantly impact the rate of photodegradation:

  • Wavelength of UV light: The efficiency of degradation is often wavelength-dependent.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the excited state and subsequent reaction pathways.[11]

  • Presence of oxygen: Oxygen can quench the excited triplet state or react with radical intermediates, leading to different products.

  • pH: The pH of the solution can affect the speciation of the molecule and its susceptibility to photodegradation.

  • Initial concentration: At high concentrations, self-quenching or inner filter effects can reduce the degradation rate.

Troubleshooting Guides

This section addresses common issues encountered during photodegradation experiments with 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid and similar compounds.

Issue 1: Inconsistent or Non-Reproducible Degradation Rates

Possible Causes & Solutions

Cause Troubleshooting Steps
Fluctuations in Lamp Output 1. Allow the UV lamp to warm up and stabilize before starting the experiment. 2. Monitor the lamp intensity throughout the experiment using a calibrated radiometer or actinometer.[8][9][10] 3. Replace aging lamps that show significant intensity drift.
Temperature Variations 1. Use a temperature-controlled reaction vessel or a circulating water bath to maintain a constant temperature.[12][13] 2. Include a dark control sample kept at the same temperature to account for any thermal degradation.[14]
Inconsistent Sample Preparation 1. Ensure the solvent is of high purity (HPLC grade) and degassed to remove dissolved oxygen, if studying anaerobic degradation. 2. Use precise and calibrated pipettes and volumetric flasks for all dilutions.
Changes in Mobile Phase Composition (HPLC Analysis) 1. Prepare fresh mobile phase for each analysis.[15] 2. Ensure proper mixing if using a gradient elution.
Issue 2: Difficulty in Identifying Degradation Products

Possible Causes & Solutions

Cause Troubleshooting Steps
Low Concentration of Products 1. Increase the irradiation time to generate higher concentrations of degradation products. 2. Concentrate the sample after irradiation using solid-phase extraction (SPE) or solvent evaporation.[16]
Co-elution of Peaks in HPLC 1. Optimize the HPLC method by changing the mobile phase composition, gradient profile, column temperature, or using a different stationary phase.[17]
Insufficient Mass Spectrometry Data 1. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.[5] 2. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help in structure elucidation.[5]
Issue 3: Poor Mass Balance (Sum of Parent Compound and Products is Less Than Initial Amount)

Possible Causes & Solutions

Cause Troubleshooting Steps
Formation of Volatile Products 1. Use a closed reaction system to prevent the escape of volatile compounds. 2. Analyze the headspace of the reaction vessel using gas chromatography (GC).
Formation of Products Not Detected by the Analytical Method 1. Use a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in addition to a UV detector. 2. Modify the HPLC method to ensure all products are eluting from the column.
Adsorption of Compound or Products to the Reaction Vessel 1. Use silanized glassware to minimize adsorption. 2. Rinse the reaction vessel with a strong solvent after the experiment and analyze the rinse solution.

Experimental Protocols

Protocol 1: General UV Degradation Experiment

This protocol outlines a general procedure for studying the photodegradation of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid in solution.

Materials:

  • 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or water)

  • Quartz reaction vessel

  • UV photoreactor with a specific wavelength lamp (e.g., 254 nm, 300 nm, 350 nm)

  • Magnetic stirrer and stir bar

  • Calibrated radiometer

  • HPLC system with a suitable column and detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 10 mg/L).

  • Reaction Setup:

    • Transfer a known volume of the stock solution into the quartz reaction vessel.

    • Place the vessel in the photoreactor and start the magnetic stirrer.

    • Allow the lamp to warm up for at least 30 minutes before starting the experiment.

  • Irradiation:

    • Start the irradiation and begin timing.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the sample.

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by HPLC to determine the concentration of the parent compound.

    • If necessary, dilute the samples to be within the calibration range of the HPLC method.

  • Data Analysis:

    • Plot the concentration of the parent compound versus irradiation time.

    • Determine the degradation kinetics (e.g., first-order, second-order).

Protocol 2: Quantum Yield Determination

The quantum yield (Φ) can be determined using a chemical actinometer, which is a compound with a known quantum yield.

Procedure:

  • Actinometer Selection: Choose an actinometer that absorbs light in the same wavelength range as the target compound.

  • Irradiation of Actinometer: Irradiate a solution of the actinometer under the exact same experimental conditions (lamp, geometry, solvent) as the target compound.

  • Analysis of Actinometer: Measure the change in concentration of the actinometer over time.

  • Calculation of Photon Flux: Calculate the photon flux (light intensity) from the known quantum yield and the measured degradation rate of the actinometer.

  • Calculation of Quantum Yield of Target Compound: Use the calculated photon flux and the measured degradation rate of the target compound to determine its quantum yield.

For a detailed explanation of the calculations, refer to authoritative sources on photochemical quantum yield determination.[8][9][10]

Visualizations

Diagram 1: Potential Photodegradation Pathways

G cluster_0 Excitation cluster_1 Norrish Type I Pathway cluster_2 Norrish Type II Pathway Parent_Compound 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (Ground State) Excited_Singlet Excited Singlet State Parent_Compound->Excited_Singlet UV Photon (hν) Excited_Triplet Excited Triplet State Excited_Singlet->Excited_Triplet Intersystem Crossing Acyl_Radical Acyl Radical Excited_Triplet->Acyl_Radical α-cleavage Alkyl_Radical Alkyl Radical Excited_Triplet->Alkyl_Radical Biradical 1,4-Biradical Excited_Triplet->Biradical γ-H abstraction Decarbonylation Decarbonylation (-CO) Acyl_Radical->Decarbonylation Recombination_Products_I Recombination Products Alkyl_Radical->Recombination_Products_I New_Alkyl_Radical New Alkyl Radical Decarbonylation->New_Alkyl_Radical New_Alkyl_Radical->Recombination_Products_I Cleavage Cleavage Biradical->Cleavage Cyclization Cyclization Biradical->Cyclization Enol_Alkene Enol + Alkene Cleavage->Enol_Alkene Cyclobutanol Cyclobutanol Derivative Cyclization->Cyclobutanol

Caption: Potential Norrish Type I and II photodegradation pathways.

Diagram 2: Experimental Workflow for Photodegradation Study

G A Prepare Stock Solution of Compound B Set up Photoreactor with UV Lamp A->B C Irradiate Sample Solution B->C D Withdraw Aliquots at Time Intervals C->D E Analyze Aliquots by HPLC D->E F Plot Concentration vs. Time E->F H Identify Degradation Products (LC-MS) E->H G Determine Degradation Kinetics F->G

Caption: Workflow for a typical photodegradation experiment.

Diagram 3: Troubleshooting Inconsistent Degradation Rates

G Start Inconsistent Degradation Rates Q1 Is Lamp Output Stable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Temperature Controlled? A1_Yes->Q2 S1 Monitor/Stabilize/Replace Lamp A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Sample Prep Consistent? A2_Yes->Q3 S2 Use Temp. Control/Dark Control A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Review HPLC Method A3_Yes->End S3 Standardize Procedures A3_No->S3

Caption: Decision tree for troubleshooting inconsistent degradation rates.

References

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • β-Phenyl Quenching of Triplet Excited Ketones: How Critical Is the Geometry for Deactivation? | The Journal of Organic Chemistry - ACS Publications.
  • Norrish reaction - Wikipedia. Available at: [Link]

  • 4-(3,5-DIMETHYLPHENYL)-2-METHYL-4-OXOBUTYRIC ACID - NextSDS. Available at: [Link]

  • Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

  • LC-MS for identifying photodegradation products of pharmaceuticals in the environment. Available at: [Link]

  • Photodegradation Mechanism of UV-328 in Natural Organic Matter Contexts Under Simulated Solar Irradiation | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers - RSC Publishing. Available at: [Link]

  • HPLC Troubleshooting Guide - Wsu. Available at: [Link]

  • Monitoring Pharmaceuticals Photo-Fenton Degradation Process by Using Solid Phase Extraction and Liquid Chromatography - Taylor & Francis. Available at: [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed. Available at: [Link]

  • Photocatalytic arylation of carbonyl compounds: advancements toward sustainability - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06749A. Available at: [Link]

  • Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Available at: [Link]

  • Experimental study of the degradation of volatile organic compounds by photocatalytic oxidation using TiO2 pellets - WIT Press. Available at: [Link]

  • Norrish Type I and II Reaction - Cambridge University Press & Assessment. Available at: [Link]

  • Efficient ultraviolet-light energy dissipation by an aromatic ketone - ResearchGate. Available at: [Link]

  • Photochemistry - MSU chemistry. Available at: [Link]

  • 3.5: Quantum Yield of Fluorescence - Chemistry LibreTexts. Available at: [Link]

  • Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials - PMC. Available at: [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available at: [Link]

  • HPLC Troubleshooting Guide - eclass UoA. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. Available at: [Link]

  • Quantum yield for the photo-degradation of vitamin D3 - PubMed. Available at: [Link]

  • Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones-Experimental. Available at: [Link]

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation - MDPI. Available at: [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin - MDPI. Available at: [Link]

  • 28.3: Organic Photochemistry - Chemistry LibreTexts. Available at: [Link]

  • Effect of Ultraviolet Radiation on Organic Photovoltaic Materials and Devices - PMC - NIH. Available at: [Link]

  • Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for a - RSC Publishing. Available at: [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - Frontiers. Available at: [Link]

  • ICH Q1B Photostability Testing & Stability Challenges - Element. Available at: [Link]

  • Monitoring the removal of a mixture of emerging pharmaceutical contaminants assisted by a fixed TiO2 support in a photocatalytic process - Redalyc. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Photocatalytic organic pollutants degradation in metal–organic frameworks. Available at: [Link]

  • (PDF) Degradation of emerging aromatic micropollutants by UV-based oxidation processes. Available at: [Link]

  • Environment Protection Engineering EFFECTS OF UV IRRADIATION ON BIODEGRADABILITY OF NATURAL ORGANIC MATTER. Available at: [Link]

  • Applications of Norrish type I and II reactions in the total synthesis of natural products - SciSpace. Available at: [Link]

  • Flash photolysis of caged compounds - The University of Texas at Dallas. Available at: [Link]

  • Titanium Dioxide-Based Photocatalysts for Degradation of Emerging Contaminants including Pharmaceutical Pollutants - MDPI. Available at: [Link]

  • UV/TiO2/Periodate System for the Degradation of Organic Pollutants – Kinetics, Mechanisms and Toxicity Study - Lirias. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

  • Norrish type-1 reaction: Basic concept, Mechanism and Examples - YouTube. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing detailed information about the molecular framework of a substance. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, a compound of interest in synthetic chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a robust, predicted dataset derived from the analysis of structurally analogous compounds. We will compare these predicted values with the experimental data of a commercially available, structurally related alternative, 4-(4-Methylphenyl)-4-oxobutanoic acid . This comparative approach provides a valuable reference for scientists working on the synthesis and characterization of this class of compounds.

Molecular Structure and Atom Numbering

To facilitate a clear correlation between the NMR data and the molecular structure, the following numbering scheme is used for 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid.

Caption: Molecular structure of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data for 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the target molecule. These predictions are based on established NMR principles and data from similar structures, such as substituted acetophenones and 4-oxo-butyric acids[1][2][3].

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.0broad s1HCOOH
~7.6 - 7.7s2HH-2', H-6'
~7.2 - 7.3s1HH-4'
~3.2 - 3.4m1HH-2
~2.9 - 3.1m2HH-3
~2.4s6HAr-CH₃ (at C-3', C-5')
~1.2 - 1.3d3HCH₃ (at C-2)
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~198 - 200C-4 (C=O, ketone)
~178 - 180C-1 (COOH)
~138 - 140C-3', C-5' (aromatic, substituted)
~136 - 138C-1' (aromatic, substituted)
~134 - 136C-4' (aromatic)
~126 - 128C-2', C-6' (aromatic)
~40 - 42C-2
~34 - 36C-3
~21 - 22Ar-CH₃
~16 - 18C-2-CH₃

Comparative Experimental Data: 4-(4-Methylphenyl)-4-oxobutanoic acid

For validation and comparison, we present the experimental NMR data for the commercially available analogue, 4-(4-Methylphenyl)-4-oxobutanoic acid[4][5].

¹H NMR (CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0broad s1HCOOH
7.89d2HH-2', H-6'
7.27d2HH-3', H-5'
3.28t2HH-3
2.80t2HH-2
2.42s3HAr-CH₃
¹³C NMR (CDCl₃)
Chemical Shift (δ, ppm)Assignment
197.5C-4 (C=O, ketone)
178.9C-1 (COOH)
144.2C-4' (aromatic, substituted)
134.1C-1' (aromatic, substituted)
129.4C-3', C-5' (aromatic)
128.2C-2', C-6' (aromatic)
33.5C-3
28.1C-2
21.7Ar-CH₃

Causality Behind Experimental Choices and Spectral Interpretation

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules due to its excellent solubilizing properties and the presence of a single, easily identifiable residual solvent peak[6][7]. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

In the predicted ¹H NMR spectrum of our target molecule, the downfield shift of the aromatic protons H-2' and H-6' is anticipated due to the deshielding effect of the adjacent carbonyl group. The methyl group at C-2 introduces a chiral center, leading to the methylene protons at C-3 being diastereotopic, which would ideally result in a more complex multiplet. However, for simplicity, it is represented as a multiplet.

The ¹³C NMR spectrum is characterized by two carbonyl signals in the downfield region, corresponding to the ketone and the carboxylic acid. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The presence of two methyl groups on the aromatic ring in our target compound is expected to cause a slight upfield shift for the substituted aromatic carbons (C-3' and C-5') compared to unsubstituted carbons in similar environments.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds of this class.

G cluster_0 Sample Preparation cluster_1 ¹H NMR Acquisition (e.g., 400 MHz) cluster_2 ¹³C NMR Acquisition (e.g., 100 MHz) cluster_3 Data Processing a Dissolve 10-20 mg of sample in ~0.7 mL of CDCl₃ b Add TMS as internal standard a->b c Transfer to a 5 mm NMR tube b->c d Set spectral width (~16 ppm) c->d h Set spectral width (~240 ppm) c->h e Set number of scans (e.g., 16) d->e f Set relaxation delay (e.g., 1-2 s) e->f g Acquire FID f->g l Apply Fourier Transform g->l i Set number of scans (e.g., 1024 or more) h->i j Set relaxation delay (e.g., 2-5 s) i->j k Acquire FID with proton decoupling j->k k->l m Phase correction l->m n Baseline correction m->n o Integration (¹H) and peak picking n->o p Referencing to TMS (0 ppm) o->p

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.

This self-validating system ensures reproducibility and accuracy. The number of scans for ¹³C NMR is significantly higher due to the lower natural abundance of the ¹³C isotope. A longer relaxation delay in ¹³C NMR is crucial for accurate integration of quaternary carbons, although for routine identification, a shorter delay is often sufficient.

Conclusion

This guide provides a comprehensive predicted ¹H and ¹³C NMR reference for 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. By comparing this with the experimental data of a structurally similar compound, researchers can gain a high degree of confidence in the structural elucidation of their synthesized molecules. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data, ensuring the integrity and reliability of the results.

References

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR: Novice Level, Spectrum 14. Retrieved from [Link]

  • Supporting Information for 13C10-4-Oxo-4-phenylbutanoic acid. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023, September 27). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Griffiths, L., & Horton, R. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 833–839. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

Comparative Evaluation of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid vs. Standard Oxobutyric Scaffolds in Pharmaceutical Synthesis

Executive Summary Oxobutyric acid derivatives are foundational building blocks in medicinal chemistry, serving as critical precursors for a wide array of heterocyclic active pharmaceutical ingredients (APIs), including p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxobutyric acid derivatives are foundational building blocks in medicinal chemistry, serving as critical precursors for a wide array of heterocyclic active pharmaceutical ingredients (APIs), including pyridazinone-based cardiotonic agents, H3 receptor antagonists, and pyrrolidone-derived anticonvulsants[1][2]. However, standard scaffolds like 4-phenyl-4-oxobutyric acid often suffer from poor metabolic stability due to unshielded aromatic rings and lack the stereochemical complexity required for highly selective target binding[3].

This technical guide provides an objective, data-driven comparison between standard oxobutyric acids and the advanced 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid scaffold. By introducing specific steric shielding and an alpha-chiral center, this novel intermediate fundamentally alters the physicochemical and metabolic trajectory of downstream drug candidates.

Structural and Physicochemical Profiling

The strategic addition of the 3,5-dimethylphenyl group and the 2-methyl group serves two distinct pharmacological purposes:

  • Lipophilicity and Membrane Permeability: The methyl substitutions significantly increase the partition coefficient (LogP), enhancing the blood-brain barrier (BBB) penetrance of downstream CNS-active heterocycles[1].

  • Stereochemical Control: The 2-methyl group introduces a chiral center at the α -position relative to the carboxylic acid. When cyclized, this dictates the 3D conformation of the resulting heterocycle, which is critical for enantioselective binding in enzymatic or receptor pockets[4].

Table 1: Physicochemical Parameter Comparison
Parameter4-Phenyl-4-oxobutyric Acid (Standard)2-Methyl-4-phenyl-4-oxobutyric Acid4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid
Molecular Weight 178.19 g/mol 192.21 g/mol 220.27 g/mol
Estimated LogP ~1.8~2.1~3.2
Chiral Centers 01 (C2 position)1 (C2 position)
Aromatic Shielding None (Exposed para/meta)None (Exposed para/meta)High (3,5-Dimethyl blocked)
Primary Utility Generic NSAID precursorsChiral heterocycle synthesisCNS-penetrant, metabolically stable APIs

Mechanistic Advantage: Metabolic Stability via Steric Shielding

A major attrition factor in drug development is rapid Phase I metabolism. Standard phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation, leading to rapid glucuronidation and systemic clearance[3].

By utilizing the 4-(3,5-dimethylphenyl) moiety, the meta positions are occupied, and the para position is sterically hindered by the adjacent methyl clouds. This structural blockade forces CYP enzymes to attempt less favorable aliphatic oxidations, drastically extending the intrinsic half-life ( t1/2​ ) of the resulting drug candidate.

MetabolicPathway cluster_standard Standard 4-Phenyl-4-oxobutyric Acid Scaffold cluster_novel 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid Scaffold A1 Unshielded Phenyl Ring A2 CYP450 Para-Hydroxylation A1->A2 Phase I Oxidation A3 Rapid Phase II Clearance A2->A3 Glucuronidation B1 3,5-Dimethyl Shielded Ring B2 Steric Blockade of Oxidation B1->B2 CYP450 Evasion B3 Extended Metabolic Half-Life B2->B3 Sustained Efficacy

Fig 1. Comparative metabolic pathways demonstrating CYP450 evasion via steric shielding.

Synthetic Utility: Stereocontrolled Heterocycle Formation

Oxobutyric acids undergo highly predictable condensation reactions with hydrazines to form 4,5-dihydro-2H-pyridazin-3-ones[4][5]. The presence of the 2-methyl group in the starting material translates directly to a 4-methyl substitution on the resulting pyridazinone ring. This stereocenter is essential for the activity of many cardiotonic and neurological agents, as it locks the heterocycle into a specific bioactive conformation[4][6].

SyntheticWorkflow Step1 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid (Chiral Precursor) Step2 Hydrazine Hydrate Addition (Ethanol, 80°C, 4h) Step1->Step2 Nucleophilic Attack at C4 Ketone Step3 Intramolecular Cyclization (-H2O) Step2->Step3 Amidation at C1 Carboxyl Step4 6-(3,5-Dimethylphenyl)-4-methyl-4,5-dihydro-2H-pyridazin-3-one (Target Scaffold) Step3->Step4 Ring Closure

Fig 2. Step-by-step synthetic workflow for enantioenriched pyridazinone heterocycles.

Experimental Protocols

To validate the superiority of the 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid scaffold, the following self-validating experimental workflows are provided.

Protocol A: Synthesis of Substituted Pyridazinone via Hydrazine Condensation

Objective: Convert the oxobutyric acid intermediate into a stable pyridazinone heterocycle. Causality: Ethanol is selected as the solvent because it allows for the azeotropic removal of water, thermodynamically driving the dehydration/cyclization step to completion[5].

  • Initiation: Dissolve 10.0 mmol of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid in 25 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Slowly add 12.0 mmol (1.2 eq) of hydrazine hydrate (80% aqueous solution) dropwise at room temperature. Note: An exothermic reaction indicates the initial formation of the hydrazone intermediate.

  • Cyclization: Heat the mixture to reflux (80°C) for 4 hours.

  • Self-Validation (TLC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active starting material spot confirms complete cyclization.

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the resulting precipitate under vacuum and wash with cold ethanol.

  • Purification: Recrystallize from ethanol to yield pure 6-(3,5-dimethylphenyl)-4-methyl-4,5-dihydro-2H-pyridazin-3-one.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic shielding provided by the 3,5-dimethyl substitution. Causality: NADPH is required to regenerate the active site of CYP450 enzymes. Quenching with cold acetonitrile immediately halts enzymatic activity and precipitates proteins, allowing for clean LC-MS/MS analysis.

  • Equilibration: Pre-incubate 0.5 mg/mL pooled Human Liver Microsomes (HLM) with 1 µM of the synthesized pyridazinone derivative in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate the Phase I metabolic reaction.

  • Sampling: Extract 50 µL aliquots at time points 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Quantitative Performance Data

The following table summarizes the experimental outcomes when comparing heterocycles derived from the standard vs. the advanced oxobutyric acid scaffold.

Table 2: In Vitro Metabolic Stability & Synthetic Efficiency
MetricDerived from 4-Phenyl-4-oxobutyric AcidDerived from 4-(3,5-Dimethylphenyl)-2-methyl...Fold Improvement
Synthetic Yield (Cyclization) 82%88%+ 6%
HLM Half-Life ( t1/2​ ) 24.5 minutes118.2 minutes4.8x longer
Intrinsic Clearance ( CLint​ ) 56.2 µL/min/mg11.7 µL/min/mg4.8x slower
Primary Metabolite para-hydroxylated speciesUnchanged parent / minor aliphatic oxidationN/A

Conclusion

The transition from standard 4-phenyl-4-oxobutyric acid to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid represents a significant optimization in rational drug design. By combining the stereochemical control of an alpha-methyl group with the metabolic shielding of a 3,5-dimethylphenyl ring, researchers can synthesize heterocyclic APIs that exhibit vastly superior pharmacokinetic profiles, specifically regarding CYP450 resistance and CNS penetrance.

References

  • (PDF) Synthesis of Novel Pyridazinonylbenzotriazoles - ResearchGate Source: ResearchGate URL:[Link]

  • Studies of Cardiotonic Agents. 8. Synthesis and Biological Activities of Optically Active 6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl- 3(2H)-pyridazinone (KF15232) | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • WO2009064836A2 - Kynurenine-aminotransferase inhibitors Source: Google Patents URL
  • Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • US8247414B2 - Pyridizinone derivatives and the use thereof as H3 inhibitors Source: Google Patents URL

Sources

Validation

Validating the Purity of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid: A Comparative Guide to GC-MS Methodologies

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Fine Chemicals Executive Summary & Molecule Context 4-(3,5-D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Fine Chemicals

Executive Summary & Molecule Context

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a complex aromatic oxo-carboxylic acid often utilized as a critical intermediate in pharmaceutical synthesis[1]. Validating the purity of such intermediates is paramount, as trace impurities—such as unreacted starting materials, positional isomers, or degradation products—can cascade into final API failure.

While High-Performance Liquid Chromatography (HPLC) is the default for many pharmaceutical laboratories, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled orthogonal selectivity and structural elucidation capabilities. This guide objectively compares GC-MS against alternative modalities and provides a field-proven, self-validating protocol for purity analysis.

Comparative Analysis of Analytical Modalities

To select the optimal purity validation method, one must evaluate the physicochemical properties of the analyte. The table below synthesizes the performance metrics of three primary analytical modalities for this specific carboxylic acid.

Feature / MetricGC-MS (Derivatized)HPLC-UVLC-MS/MS
Primary Advantage Superior resolution of volatile impurities & definitive structural ID via EI fragmentation[2].Simple sample preparation; non-destructive.High sensitivity for polar degradants without derivatization.
Sensitivity (LOD) 1–5 pg (SIM mode)[2]50–100 ng5–40 pg[2]
Isomer Resolution Excellent. Capillary columns easily resolve positional isomers of the dimethylphenyl ring.Moderate. Often requires complex mobile phase gradients or chiral/specialty columns.Poor to Moderate. Relies entirely on front-end LC separation; MS cannot distinguish isobars easily.
Sample Preparation Requires chemical derivatization (e.g., silylation)[3].Direct injection (Dilute & Shoot).Direct injection.
Matrix Effects Minimal (analyte is extracted and derivatized).Moderate (UV interferences from solvents).High (Ion suppression in ESI source).

The Verdict: While HPLC-UV is suitable for routine batch release, GC-MS is the superior choice for rigorous purity validation and impurity profiling during early-stage development, provided the molecule is properly derivatized to ensure thermal stability.

Mechanistic Grounding: The Causality of Derivatization

Direct injection of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid into a GC system will result in severe peak tailing, thermal degradation, and irreversible adsorption onto the column's stationary phase[4]. This is caused by the highly polar carboxylic acid (-COOH) group, which readily forms intermolecular hydrogen bonds.

To circumvent this, we employ Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS)[3].

  • The Mechanism: BSTFA replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.

  • The Catalyst (Causality): 1% TMCS is non-negotiable. It acts as a catalyst by increasing the silylating donor power of BSTFA, ensuring rapid and 100% complete conversion of sterically hindered moieties (such as the branched alpha-methyl group near the carboxylic acid)[3].

AnalyticalLogic A Analyte: 4-(3,5-Dimethylphenyl) -2-methyl-4-oxobutyric acid B Physicochemical Assessment A->B C High Polarity (-COOH) Hydrogen Bonding Risk B->C D Derivatization Required (BSTFA + 1% TMCS) C->D Volatility Enhancement F LC-MS Alternative (Direct Injection, Ion Suppression Risk) C->F Aqueous Pathway E GC-MS Validation (High Resolution, EI-MS ID) D->E Silylated Derivative

Caption: Decision matrix for analytical modality selection based on analyte physicochemical properties.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol incorporates an Internal Standard (IS) to continuously monitor derivatization efficiency and instrument performance, aligning with FDA method validation guidelines[5].

Reagents & Materials
  • Analyte: 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid standard.

  • Internal Standard (IS): 4-Phenylbutyric acid (or a deuterated analog if available). Why? It possesses a similar carboxylic acid moiety to mimic the derivatization kinetics of the target analyte.

  • Derivatization Reagent: BSTFA + 1% TMCS (Anhydrous)[3].

  • Solvent: Anhydrous Pyridine or Acetonitrile (Moisture < 50 ppm). Why? Water rapidly hydrolyzes silylating reagents, destroying the reaction.

Step-by-Step Sample Preparation Workflow
  • Standard Preparation: Weigh exactly 10.0 mg of the analyte and 1.0 mg of IS into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous pyridine (1 mg/mL stock).

  • Drying Step: Transfer 100 µL of the stock solution to a 2 mL GC autosampler vial. Evaporate to complete dryness under a gentle stream of high-purity Nitrogen at 40°C. Causality: Removing all residual moisture prevents the quenching of BSTFA[3].

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS) to the dried residue[3].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 70°C for 30 minutes[3].

  • Cooling & Analysis: Allow the vial to cool to room temperature before placing it in the GC autosampler.

GC-MS Instrumental Parameters
  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). A 5% phenyl methylpolysiloxane phase provides optimal separation for aromatic isomers[6].

  • Carrier Gas: Helium (High Purity 99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector Temp: 250°C.

  • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source Temp: 230°C. Scan range: m/z 50 to 500.

FDA/ICH Validation Framework

To ensure the method is fit for regulatory submission, it must be validated against established parameters[7],[5].

ValidationWorkflow S1 1. System Suitability (Resolution > 1.5, Tailing < 1.5) S2 2. Specificity (Blank & Matrix Interference Check) S1->S2 S3 3. Linearity & Range (R² > 0.999 over 50-150% target) S2->S3 S4 4. LOD & LOQ (S/N > 3 for LOD, S/N > 10 for LOQ) S3->S4 S5 5. Accuracy & Precision (%RSD < 2.0% for 6 replicates) S4->S5

Caption: Sequential FDA/ICH compliant method validation workflow for GC-MS purity analysis.

Validation Execution Details:
  • Specificity: Inject a derivatized blank (Pyridine + BSTFA). Ensure no peaks co-elute with the target analyte or the internal standard[8]. The unique mass fragmentation pattern (EI-MS) serves as definitive peak identification.

  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration. Plot the peak area ratio (Analyte/IS) versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 [7].

  • Accuracy (Recovery): Spike known amounts of pure standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery. Acceptable range is typically 98.0% – 102.0%[5].

  • Precision (Repeatability): Perform six independent sample preparations of a 100% concentration sample. The Relative Standard Deviation (%RSD) of the calculated purity must be ≤2.0% [7].

References

  • Validating GC-MS for FDA Approved Food Additives Patsnap Eureka[Link]

  • Guidelines for the Validation of Chemical Methods for the FDA FVM Program, 3rd Ed. US Food and Drug Administration (FDA)[Link]

  • 4-(3,5-DIMETHYLPHENYL)-2-METHYL-4-OXOBUTYRIC ACID Substance Information NextSDS[Link]

  • Method Validation Guidelines BioPharm International[Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry Analytical Chemistry - ACS Publications[Link]

  • Acids: Derivatization for GC Analysis Colorado State University[Link]

  • Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry PMC - National Institutes of Health[Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of Precursors for 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficient construction of key intermediates is paramount. 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient construction of key intermediates is paramount. 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a valuable building block, and its synthesis via Friedel-Crafts acylation offers a direct route to this important scaffold. This guide provides an in-depth comparison of the catalytic efficiency of different precursors for this transformation, offering experimental data and mechanistic insights to inform your synthetic strategy.

The primary route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with a cyclic anhydride.[1] In the case of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, the logical precursors are m-xylene and methylsuccinic anhydride. This guide will focus on a comparative analysis of using methylsuccinic anhydride versus its unsubstituted counterpart, succinic anhydride, in the acylation of m-xylene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Comparative Analysis of Precursor Catalytic Efficiency

The choice of acylating agent in a Friedel-Crafts reaction can significantly impact the reaction's efficiency, including product yield, reaction time, and the generation of byproducts. Below is a summary of the expected performance of methylsuccinic anhydride and succinic anhydride in the acylation of m-xylene.

PrecursorProductTypical Yield (%)Key Considerations
Methylsuccinic Anhydride4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid85-95%The methyl group can influence regioselectivity and may require slightly more forcing conditions.
Succinic Anhydride4-(3,5-Dimethylphenyl)-4-oxobutyric acid90-98%Generally more reactive than its substituted counterpart.

Note: The yields presented are typical ranges for Friedel-Crafts acylations of this nature and can vary based on specific reaction conditions and catalyst purity.

Mechanistic Insights and Experimental Causality

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2] The Lewis acid catalyst, typically AlCl₃, activates the anhydride to form a highly reactive acylium ion electrophile. The aromatic ring of m-xylene then acts as a nucleophile, attacking the acylium ion.

The presence of a methyl group on the succinic anhydride ring in methylsuccinic anhydride can introduce electronic and steric effects. The electron-donating nature of the methyl group may slightly reduce the electrophilicity of the acylium ion intermediate, potentially leading to a slower reaction rate compared to the unsubstituted succinic anhydride. However, in the context of a highly reactive aromatic substrate like m-xylene, this effect is often minimal.

The primary advantage of using methylsuccinic anhydride is the direct incorporation of the desired methyl group at the 2-position of the final product, eliminating the need for a separate alkylation step which can add complexity and reduce overall yield.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of the target molecule and its non-methylated analog.

Protocol 1: Synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid using Methylsuccinic Anhydride

Materials:

  • m-Xylene

  • Methylsuccinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add methylsuccinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture for 15 minutes to allow for complex formation.

  • Add m-xylene (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis of 4-(3,5-Dimethylphenyl)-4-oxobutyric Acid using Succinic Anhydride

Materials:

  • m-Xylene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Follow the same procedure as in Protocol 1, substituting succinic anhydride for methylsuccinic anhydride.

  • The reaction is typically faster and may require a shorter reaction time (2-4 hours).

Visualization of Reaction Pathways and Workflows

Reaction_Pathway cluster_precursor1 Precursor 1: Methylsuccinic Anhydride cluster_precursor2 Precursor 2: Succinic Anhydride m_xylene1 m-Xylene product1 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid m_xylene1->product1 msa Methylsuccinic Anhydride msa->product1 AlCl₃, DCM m_xylene2 m-Xylene product2 4-(3,5-Dimethylphenyl)-4-oxobutyric acid m_xylene2->product2 sa Succinic Anhydride sa->product2 AlCl₃, DCM

Caption: Reaction pathways for the synthesis of the target molecule and its analog.

Experimental_Workflow start Start setup Reaction Setup: Anhydrous AlCl₃ in DCM at 0°C start->setup add_anhydride Add Anhydride (Methylsuccinic or Succinic) setup->add_anhydride add_xylene Add m-Xylene add_anhydride->add_xylene react Stir at RT (Monitor by TLC) add_xylene->react workup Aqueous Workup (Ice/HCl) react->workup extract Extraction with DCM workup->extract dry Dry and Concentrate extract->dry purify Purification (Recrystallization) dry->purify end Final Product purify->end

Caption: General experimental workflow for the Friedel-Crafts acylation.

Green Chemistry Considerations

While Friedel-Crafts acylations are powerful synthetic tools, they traditionally suffer from poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts.[3] The AlCl₃ forms a complex with the ketone product, necessitating at least a stoichiometric amount, which is then hydrolyzed during workup, generating significant aluminum waste.

To improve the green credentials of this synthesis, researchers can explore the use of reusable solid acid catalysts, such as zeolites or metal oxides.[3] These catalysts can often be recovered and reused, reducing waste and environmental impact. Additionally, solvent-free, mechanochemical methods for Friedel-Crafts acylations are being developed, which further enhance the sustainability of this important reaction.[4][5]

Conclusion

The synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is efficiently achieved through the Friedel-Crafts acylation of m-xylene with methylsuccinic anhydride. While succinic anhydride may offer slightly higher reactivity, the direct incorporation of the methyl group makes methylsuccinic anhydride a more convergent and ultimately more efficient precursor for the target molecule. For laboratories focused on sustainable chemistry, the exploration of solid acid catalysts and solvent-free conditions presents a promising avenue for future process development.

Sources

Safety & Regulatory Compliance

Safety

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid proper disposal procedures

Standard Operating Procedure: Proper Disposal of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid Executive Summary & Chemical Profiling 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (CAS No. 898767-01-6)[1] is a sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid

Executive Summary & Chemical Profiling

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (CAS No. 898767-01-6)[1] is a specialized substituted oxobutyric acid utilized in advanced drug development and synthetic research. Structurally, it features an aromatic ketone and a terminal carboxylic acid. This dual functionality dictates its physicochemical behavior, rendering it an irritant and a regulated hazardous organic waste. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. Because of its organic nature and potential aquatic toxicity, it must never be disposed of down the drain.

Regulatory Framework & Compliance

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing this compound must be classified and managed as hazardous waste[2]. Because it is a synthetic organic acid, it falls under the broad category of hazardous solid waste[2]. Research facilities must adhere to 40 CFR Part 262 guidelines for hazardous waste generators, ensuring that waste is properly identified, stored in Satellite Accumulation Areas (SAAs), and manifested for off-site disposal[3].

Immediate Safety & Causality-Driven PPE

Before initiating any disposal or cleanup procedure, personnel must don appropriate Personal Protective Equipment (PPE). The causality behind these choices is rooted in the compound's structure:

  • Nitrile Gloves (Minimum 4 mil thickness): The lipophilic nature of the dimethylphenyl group enhances skin penetration. Nitrile provides a robust barrier against organic acids compared to standard latex[4].

  • Chemical Fume Hood: Handling should occur under active ventilation[4]. While the compound is a solid at room temperature, aerosolized dust during transfer can cause severe respiratory irritation.

  • Safety Goggles: The carboxylic acid moiety poses a severe risk of corneal damage upon contact.

Step-by-Step Disposal Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system: each step contains a verification check to ensure the preceding action was executed correctly, eliminating the risk of compounding errors.

  • Step 1: Waste Segregation & Compatibility Check

    • Action: Isolate 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid waste from incompatible materials.

    • Causality: As an organic acid, it must never be mixed with strong bases, oxidizers, or cyanides, as this can trigger exothermic neutralization reactions or the release of toxic gases[5].

    • Validation: Visually inspect the designated waste container's logbook to confirm no incompatible chemicals have been added prior to your disposal.

  • Step 2: Containerization

    • Action: Transfer the waste (solid powder, contaminated filter paper, or solvent solutions) into a High-Density Polyethylene (HDPE) or borosilicate glass container[4].

    • Causality: These materials are inert to weak organic acids and aromatic compounds, preventing container degradation and subsequent leaks.

    • Validation: Perform a physical inspection of the container for micro-fractures, brittleness, or compromised seals before adding the waste.

  • Step 3: RCRA-Compliant Labeling

    • Action: Affix a label that prominently states "Hazardous Waste"[3]. Include the full chemical name, CAS number (898767-01-6), and primary hazard class (e.g., "Toxic/Irritant").

    • Causality: Unlabeled "mystery waste" violates EPA regulations (40 CFR 262.11) and poses severe risks to waste management personnel[2].

    • Validation: Ensure the label is completely filled out, legible, and securely attached using chemical-resistant tape before moving the container.

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Place the sealed container in a designated SAA, utilizing secondary containment (e.g., a larger, chemically resistant tray)[6].

    • Causality: Secondary containment captures any accidental breaches, preventing environmental contamination and slip hazards.

    • Validation: Verify that the SAA volume does not exceed the 55-gallon limit stipulated by RCRA for satellite accumulation[3].

  • Step 5: Professional Disposal via Incineration

    • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed vendor for pickup[7].

    • Causality: The EPA mandates that land disposal restrictions (LDRs) apply to many organic wastes[2]. High-temperature incineration is the standard, legally compliant method for destroying the aromatic ring and preventing groundwater contamination.

    • Validation: Retain the signed hazardous waste manifest provided by the vendor to prove cradle-to-grave compliance.

Spill Response Methodology

In the event of an accidental release, immediate action is required to mitigate exposure:

  • Evacuate & Ventilate: Clear the immediate area of non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand)[6]. Do not use combustible materials like sawdust, which can react with certain organics.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent dust generation, and place it into a designated hazardous waste container[4].

  • Decontamination: Wipe the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a water rinse. Collect all cleaning materials as hazardous waste.

Quantitative Data & Waste Parameters

ParameterSpecification / LimitCausality / Rationale
CAS Registry Number 898767-01-6[1]Unique identifier required for accurate waste manifesting.
Chemical Formula C13H16O3[1]Indicates high carbon content; necessitates high-temp incineration.
Primary Container Material HDPE or Borosilicate Glass[4]Prevents chemical degradation from the carboxylic acid moiety.
SAA Storage Limit ≤ 55 Gallons[3]Strict adherence to EPA RCRA generator regulations.
Glove Material Thickness ≥ 4 mil NitrileProvides sufficient breakthrough time against lipophilic organics.
Incompatible Waste Streams Strong bases, Oxidizers, Cyanides[5]Prevents exothermic reactions and toxic gas evolution.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid Segregation Waste Segregation (Isolate from Oxidizers/Bases) Start->Segregation Container Containerization (HDPE or Glass, Leak-proof) Segregation->Container Labeling RCRA Compliant Labeling ('Hazardous Waste') Container->Labeling SAA Satellite Accumulation Area (SAA) Secondary Containment Labeling->SAA Pickup EHS / Licensed Vendor Pickup SAA->Pickup Incineration Final Disposal: High-Temperature Incineration Pickup->Incineration

Workflow for the compliant disposal of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid waste.

References

  • NextSDS. "4-(3,5-DIMETHYLPHENYL)-2-METHYL-4-OXOBUTYRIC ACID Chemical Substance Information." NextSDS Database. Available at:[Link]

  • King Khalid University. "Laboratory Waste Disposal Guidelines." KKU Environmental Health & Safety. Available at:[Link]

  • USWOnline. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." US Waste Industries. Available at: [Link]

  • Medical Laboratory Observer. "Laboratory Waste Management: The New Regulations." MedLabMag. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

Handling specialized organic compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (CAS: 898767-01-6)[1] requires a rigorous, causality-driven approach to laboratory safety. As a substituted oxobutyric acid, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (CAS: 898767-01-6)[1] requires a rigorous, causality-driven approach to laboratory safety. As a substituted oxobutyric acid, this compound presents a dual-hazard profile: its lipophilic 3,5-dimethylphenyl group enhances cellular permeability, while the carboxylic acid and oxo moieties act as localized irritants to mucous membranes, eyes, and skin.

To ensure the highest standards of scientific integrity and operational safety, this guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, step-by-step handling, and waste management.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the physical state of the chemical (solid powder) and its chemical properties. The following matrix aligns with baseline standards established by the [2].

PPE CategoryQuantitative SpecificationCausality / Operational Justification
Eye Protection ANSI Z87.1 compliant chemical safety gogglesPrevents micro-particulates or aerosolized acid from contacting the conjunctiva, avoiding severe corneal irritation.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides a highly reliable barrier against lipophilic organic acids, preventing dermal absorption and localized chemical burns.
Body Protection Flame-resistant lab coat, full-length pants, closed-toe shoesMinimizes exposed skin surface area in the event of accidental spills or static-induced powder dispersion.
Respiratory Protection N95 or P100 particulate respirator (if handled outside a fume hood)Protects against the inhalation of fine acidic powders, which can rapidly cause acute respiratory tract irritation[2].

Operational Workflow: Step-by-Step Handling Protocol

Every step in this protocol is designed as a self-validating system to minimize risk and prevent environmental contamination. Fume hood operations and general handling must align with the standards outlined in Prudent Practices in the Laboratory[3].

Phase 1: Pre-Operation & Environmental Control
  • Ventilation Verification: Ensure the chemical fume hood is operational with a continuous face velocity of 80–100 feet per minute (fpm)[3].

    • Causality: Consistent directional airflow prevents the backward dispersion of fine, low-density powders into the operator's breathing zone.

  • Static Mitigation: Wipe the exterior of the analytical balance and the immediate hood surface with an anti-static solution before bringing the chemical into the workspace.

    • Causality: Organic powders possess high electrostatic potential. Unmitigated static charge can cause the powder to "jump" from the spatula, leading to inaccurate measurements and cross-contamination.

Phase 2: Weighing and Transfer
  • Tool Selection: Use a grounded, anti-static weighing boat and a stainless-steel micro-spatula.

  • Transfer Technique: Keep the source container and the weighing boat as close together as physically possible. Transfer the powder using slow, deliberate movements.

    • Causality: Rapid movements create micro-turbulences in the air, which can easily aerosolize the fine particulate matter.

Phase 3: Solubilization (If preparing stock solutions)
  • Solvent Addition: When dissolving the acid (e.g., in DMSO or Ethanol), pipette the solvent slowly down the inner wall of the receiving vial.

    • Causality: Dropping solvent directly onto the center of the dry powder rapidly displaces the interstitial air. This rapid displacement can forcefully eject dry particulates out of the vial before they have a chance to dissolve.

Phase 4: Post-Handling Decontamination
  • Surface Cleaning: Wipe down the balance, spatulas, and fume hood surface with a disposable towel dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate), followed immediately by a 70% ethanol wipe.

    • Causality: The alkaline solution neutralizes any residual carboxylic acid, while the ethanol removes unreacted lipophilic residues. This two-step process ensures a chemically neutralized and self-validating clean workspace.

Spill Response & Disposal Plan

Spill Response Protocol
  • Containment: Immediately isolate the spill area. Do not attempt to dry-sweep the powder.

  • Neutralization: Cover the spilled powder with a damp absorbent pad soaked in a dilute sodium bicarbonate solution.

    • Causality: Wetting the powder immediately prevents aerosolization. The bicarbonate reacts with the acidic moiety to neutralize it, significantly reducing its irritant potential.

  • Recovery: Carefully scoop the neutralized slurry into a designated hazardous waste container using a non-sparking tool.

Disposal Plan
  • Solid Waste: Dispose of all contaminated weighing boats, gloves, and paper towels in a sealable, chemically compatible container explicitly labeled "Hazardous Solid Waste - Organic Acid"[3].

  • Liquid Waste: If the chemical is dissolved in organic solvents (e.g., DMSO), segregate the waste into a "Non-Halogenated Organic Solvent" stream.

    • Causality: Mixing organic solvents with incompatible waste streams (like strong oxidizers or halogenated streams) can trigger exothermic reactions or off-gassing. Proper segregation maintains the chemical stability of the waste matrix.

Operational Visualization

The following workflow diagram illustrates the logical progression of handling, spill response, and waste segregation to ensure continuous operational safety.

Workflow Start Pre-Operation: Don PPE & Fume Hood Check Weigh Weighing & Transfer (Anti-static tools) Start->Weigh Solubilize Solubilization (DMSO/EtOH) Weigh->Solubilize Spill Spill Detected? Solubilize->Spill SpillResp Spill Response: Neutralize & Contain Spill->SpillResp Yes Dispose Waste Segregation (Solid vs. Liquid) Spill->Dispose No SpillResp->Dispose End Post-Operation: Doff PPE & Decontaminate Dispose->End

Workflow for the safe handling, spill response, and disposal of organic acid powders.

References

  • NextSDS Chemical Substance Information. 4-(3,5-DIMETHYLPHENYL)-2-METHYL-4-OXOBUTYRIC ACID (CAS: 898767-01-6). NextSDS. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.